Anticancer agent 120
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C45H54F2N6O7 |
|---|---|
分子量 |
828.9 g/mol |
IUPAC 名称 |
7-[4-[11-[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazin-1-yl]-11-oxoundecyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C45H54F2N6O7/c46-35-23-31-37(52(29-10-11-29)27-33(42(31)55)44(57)58)25-39(35)49-17-15-48(16-18-49)14-8-6-4-2-1-3-5-7-9-41(54)51-21-19-50(20-22-51)40-26-38-32(24-36(40)47)43(56)34(45(59)60)28-53(38)30-12-13-30/h23-30H,1-22H2,(H,57,58)(H,59,60) |
InChI 键 |
CEWOIBGTDPNTDJ-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on "Anticancer Agent 120": Elucidating the Mechanism of Action of BKM120 (Buparlisib)
Disclaimer: The term "Anticancer agent 120" is not a standardized nomenclature and can refer to several distinct entities in cancer research. This guide focuses on BKM120 (Buparlisib) , a specific investigational drug for which there is a substantial body of scientific literature. Other contexts for "120" in cancer research, such as the G-protein coupled receptor GPR120 and the proliferation-associated protein p120, are briefly discussed for clarity.
Introduction
BKM120, also known as Buparlisib, is a potent and selective oral pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor.[1] The PI3K/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial intracellular cascade that regulates cell metabolism, proliferation, survival, and angiogenesis.[1] Constitutive activation of this pathway is a common feature in many human cancers, making it a prime target for anticancer therapeutic intervention.[1] This technical guide provides a detailed overview of the mechanism of action of BKM120, supported by preclinical data and experimental methodologies.
Core Mechanism of Action of BKM120
BKM120 exerts its anticancer effects by directly inhibiting the activity of all four isoforms of class I PI3K (p110α, p110β, p110γ, and p110δ). This inhibition blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reduction in PIP3 levels prevents the recruitment and activation of downstream signaling molecules, most notably the serine/threonine kinase AKT.[1]
The subsequent deactivation of AKT leads to the reduced phosphorylation and activation of its downstream effector, mTOR.[1] The ultimate outcome of this signaling blockade is the induction of caspase-mediated apoptosis and a dose-dependent decrease in cellular glycolytic metabolic activity in cancer cells.[1]
Quantitative Data Summary
The preclinical efficacy of BKM120 has been evaluated in various cancer models, particularly in medulloblastoma (MB).
Table 1: In Vitro Efficacy of BKM120 in Medulloblastoma Cell Lines [1]
| Medulloblastoma Cell Line | IC50 Value (μM) |
| DAOY | 1.34 |
| D283 | 0.87 |
| D341 | 1.12 |
| D425 | 4.38 |
| D458 | 2.11 |
| UW228 | 0.279 |
| Additional cell lines | 0.279 to 4.38 |
Table 2: In Vivo Efficacy of BKM120 in a Medulloblastoma Xenograft Model [1]
| Treatment Group | Dosage | Outcome |
| Vehicle Control | N/A | Progressive tumor growth |
| BKM120 | 30 mg/kg (daily oral gavage) | Significant tumor growth suppression and prolonged survival |
| BKM120 | 60 mg/kg (daily oral gavage) | Significant tumor growth suppression and prolonged survival |
Experimental Protocols
Cell Viability Assay: To determine the half-maximal inhibitory concentration (IC50) of BKM120, medulloblastoma cell lines were seeded in 96-well plates. Following cell attachment, they were treated with varying concentrations of BKM120 for a specified duration (e.g., 72 hours). Cell viability was assessed using a colorimetric assay, such as the MTT or WST-1 assay, which measures the metabolic activity of viable cells. The absorbance was read using a microplate reader, and the IC50 values were calculated from the dose-response curves.
Live-Cell Imaging for Cytotoxicity and Apoptosis: An IncuCyte ZOOM Live-Cell Imaging system was utilized for the kinetic monitoring of BKM120's effects on medulloblastoma cells.[1] Cells were plated in the presence of a cytotoxicity reagent (e.g., a cell-impermeable DNA dye) and an apoptosis marker (e.g., a caspase-3/7 substrate). The plates were then placed inside the IncuCyte system, which captured images at regular intervals. The software analyzed the images to quantify the number of dead cells (cytotoxicity) and apoptotic cells over time in a dose-dependent manner.[1]
In Vivo Xenograft Mouse Study: DAOY medulloblastoma cells were implanted subcutaneously into the flank of immunodeficient nude mice.[1] Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. The treatment groups received daily oral gavage of BKM120 at doses of 30 mg/kg and 60 mg/kg.[1] The control group received the vehicle. Tumor volume was measured regularly using calipers. At the end of the study, or when tumors reached a predetermined size, the animals were euthanized, and the tumors were excised for further analysis. Mouse survival was also monitored.[1]
Visualizations
Caption: BKM120 inhibits PI3K, blocking the downstream AKT/mTOR pathway.
Caption: Preclinical evaluation workflow for BKM120.
Other Contexts of "120" in Anticancer Research
-
GPR120: The G-protein coupled receptor 120 (GPR120) has been identified as a potential therapeutic target in colorectal cancer.[2] Research has focused on identifying compounds that can bind to and modulate the activity of this receptor to achieve anticancer effects.[2] One study identified a chemical scaffold, dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one, as a potential basis for developing new anticancer drugs targeting GPR120.[2]
-
p120: p120 is a proliferation-associated protein that has been observed to accumulate in human cancer cells following exposure to DNA-damaging and microtubule-active anticancer drugs.[3] The induction of p120 appears to be independent of p53 and occurs through a mechanism involving the inhibition of protein degradation, similar to the stabilization of p53 in response to cytotoxic agents.[3]
-
120 µg/kg Dosage: In a clinical trial (LOTIS-7) for relapsed/refractory large B-cell lymphoma, a dose level of 120 µg/kg of ZYNLONTA (loncastuximab tesirine) was evaluated in combination with the bispecific antibody glofitamab.[4] This highlights that "120" can also refer to a specific dosage in a clinical setting.
Conclusion
While "this compound" is an ambiguous term, BKM120 (Buparlisib) stands out as a well-documented investigational drug with a clear mechanism of action. By targeting the pan-class I PI3K enzymes, BKM120 effectively disrupts the PI3K/AKT/mTOR signaling pathway, leading to cancer cell apoptosis and reduced proliferation. Preclinical studies have demonstrated its potential in treating malignancies with a dependency on this pathway, such as medulloblastoma. The varied contexts of "120" in cancer research underscore the importance of precise and standardized nomenclature in the field of drug development.
References
- 1. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico and in vitro screening for potential anticancer candidates targeting GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Like p53, the proliferation-associated protein p120 accumulates in human cancer cells following exposure to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ZYNLONTA Combo Achieves 93% Response Rate in DLBCL Trial Results | ADCT Stock News [stocktitan.net]
Unveiling Anticancer Agent 120: A Technical Guide to its Synthesis and Biological Activity
For Immediate Release
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a novel N-acylated ciprofloxacin (B1669076) derivative, designated as Anticancer Agent 120 (also referred to as compound 21). This document is intended for researchers, scientists, and professionals in the field of drug development and oncology. The information presented is based on the findings published in the journal ACS Omega by Struga, M., et al. (2023).
Discovery and Rationale
This compound was developed as part of a broader research initiative to synthesize and evaluate a series of N-acylated ciprofloxacin conjugates as potential antimicrobial and anticancer agents.[1][2] The core concept involved modifying the C-7 piperazinyl group of the well-known fluoroquinolone antibiotic, ciprofloxacin, with various halogenated acyl chlorides.[1][2] This strategic modification aimed to explore new chemical space and enhance the biological activity profile of the parent molecule, potentially leading to compounds with potent anticancer properties. This compound is distinguished by a medium-length hydrocarbon chain in its acyl moiety.[1]
Synthesis of this compound
The synthesis of this compound is achieved through a straightforward, one-step acylation reaction.[1][2] The process involves the coupling of ciprofloxacin with a specific acyl chloride under mild conditions.
General Synthesis Protocol
Ciprofloxacin is suspended in a suitable solvent, such as dichloromethane, along with a base like triethylamine (B128534) to act as an acid scavenger. The reaction mixture is cooled (typically to 2–5 °C), and the corresponding acyl chloride is added. The solution is then allowed to warm to room temperature and stirred for a period of several hours (e.g., 3 hours) to ensure the completion of the reaction. Following the reaction, the product is isolated and purified. The synthesis of derivatives with longer aliphatic chains, such as this compound, has been reported to proceed with yields ranging from 41–86%.[2]
Below is a generalized workflow for the synthesis process.
Biological Activity and Mechanism of Action
This compound has been evaluated for its antiproliferative effects, particularly against the human prostate cancer cell line, PC3.[1][3] The primary mechanism of its anticancer action is the induction of apoptosis and necrosis in cancer cells.[1][2][3]
Cytotoxicity Data
While the primary publication highlights the potent antiproliferative activities of other derivatives (compounds 3 and 15) with specific IC₅₀ values, it emphasizes that this compound is a notable inducer of cell death in PC3 cells.[1][2][3] The studies also showed that this compound did not exhibit significant cytotoxic action against normal human keratinocyte (HaCaT) cell lines, suggesting a degree of selectivity for cancer cells.[2][3]
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| This compound (21) | PC3 | Induces apoptosis/necrosis | N/A | Cisplatin | N/A |
| Compound 3 | PC3 | High antiproliferative activity | 2.02 | Cisplatin | ~13.2 |
| Compound 15 | PC3 | High antiproliferative activity | 4.80 | Cisplatin | ~13.2 |
Table 1: Summary of Antiproliferative Activity. Data extracted from Struga, M., et al. (2023).[1][2][3]
Mechanism of Action: ROS-Induced Apoptosis
The induction of cell death by this compound is linked to an increase in the intracellular levels of Reactive Oxygen Species (ROS).[1][3] Elevated ROS levels create a state of oxidative stress within the cancer cells, which can damage cellular components and trigger programmed cell death pathways, namely apoptosis and necrosis.[1] This suggests that the compound disrupts the redox homeostasis of prostate cancer cells, leading to their demise.
The proposed signaling pathway is illustrated in the diagram below.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., PC3) and normal cells (e.g., HaCaT) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound, a reference drug (e.g., cisplatin), and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) in a humidified atmosphere at 37 °C with 5% CO₂.
-
MTT Addition: Following incubation, MTT solution is added to each well. The plates are then incubated for an additional period (typically 4 hours) to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[4]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[5]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Reactive Oxygen Species (ROS) Detection Assay
-
Cell Treatment: PC3 cells are seeded in appropriate culture plates and treated with this compound at a selected concentration for a defined time.
-
Probe Incubation: Cells are washed and then incubated with a fluorescent probe sensitive to ROS (e.g., 2′,7′-dichlorofluorescin diacetate, DCFH-DA) in the dark.
-
Fluorescence Measurement: After incubation, the cells are washed to remove the excess probe. The intracellular fluorescence, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometer.
-
Analysis: The fluorescence intensity of the treated cells is compared to that of untreated control cells to determine the fold increase in ROS production.
Apoptosis/Necrosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: PC3 cells are treated with this compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated in the dark at room temperature. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are quantified based on their fluorescence signals.
Conclusion
This compound (compound 21) represents a promising derivative of ciprofloxacin with a demonstrated ability to induce apoptosis and necrosis in prostate cancer cells.[1][3] Its mechanism of action, involving the elevation of intracellular ROS, provides a clear pathway for its anticancer effects.[1][3] The compound's synthesis is efficient, and its selective activity against cancer cells warrants further investigation and preclinical development. This technical guide summarizes the foundational knowledge of this compound, providing a basis for future research in the pursuit of novel oncologic therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-Acylated Ciprofloxacin Derivatives: Synthesis and In Vitro Biological Evaluation as Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acylated Ciprofloxacin Derivatives: Synthesis and In Vitro Biological Evaluation as Antibacterial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Target of Anticancer Agent 120: A Technical Guide
Introduction
The identification of a drug's molecular target is a critical step in the development of new anticancer therapies. Understanding the specific protein or pathway that a compound interacts with provides a mechanistic basis for its efficacy and potential side effects, and guides further optimization and clinical development. This document provides an in-depth technical guide on the target identification of a hypothetical, yet representative, novel anticancer agent, designated "Anticancer agent 120." We will explore the common methodologies and data presentation formats used in this process, using illustrative data and protocols.
Quantitative Data Summary
The initial characterization of this compound involved assessing its inhibitory activity against various cancer cell lines and its binding affinity to a suspected target protein kinase. The data is summarized in the tables below.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 78 |
| A549 | Lung Cancer | 125 |
| MCF-7 | Breast Cancer | 92 |
| K562 | Leukemia | 45 |
Table 2: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| Kinase A | 15 |
| Kinase B | 850 |
| Kinase C | > 10,000 |
| Kinase D | 250 |
Table 3: Binding Affinity of this compound to Kinase A
| Method | Parameter | Value |
| Surface Plasmon Resonance (SPR) | Kd (nM) | 25 |
| Isothermal Titration Calorimetry (ITC) | Kd (nM) | 32 |
Experimental Protocols
The following are detailed protocols for key experiments typically employed in target identification studies.
1. Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on various cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
2. In Vitro Kinase Assay
This assay measures the ability of this compound to inhibit the activity of a specific kinase.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, a specific substrate peptide, and ATP in a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate for a specified time (e.g., 30 minutes) at 30°C.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the remaining ATP.
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
3. Surface Plasmon Resonance (SPR)
SPR is used to measure the binding kinetics and affinity between this compound and its target protein.
-
Immobilization: Covalently immobilize the purified target protein (e.g., Kinase A) onto a sensor chip.
-
Binding Analysis: Inject a series of concentrations of this compound over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized ligand.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Visualizations
Experimental Workflow for Target Identification
Unraveling the Mechanism of Anticancer Agent LAE120: A Deep Dive into its Signaling Pathway
For Immediate Release
This technical guide provides an in-depth analysis of the signaling pathway of the novel anticancer agent LAE120, a highly potent and selective allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action of emerging cancer therapeutics targeting DNA damage response pathways.
Executive Summary
LAE120 is a promising preclinical anticancer agent that has demonstrated significant monotherapy and combination activity in cancers with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[1] Its primary mechanism of action is the inhibition of USP1, a key deubiquitinating enzyme involved in the Fanconi anemia (FA) and translesion synthesis (TLS) DNA damage tolerance and repair pathways.[1][2] By inhibiting USP1, LAE120 disrupts these critical DNA repair mechanisms, leading to the accumulation of DNA damage and subsequent cell death in cancer cells. This guide details the signaling pathway affected by LAE120, presents key preclinical data, outlines the experimental protocols used to generate this data, and provides a visual representation of the agent's mechanism of action.
LAE120: Mechanism of Action and Signaling Pathway
LAE120 functions as an allosteric inhibitor of USP1, meaning it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its enzymatic activity.[1][3][4] USP1's critical role in DNA repair is primarily through its deubiquitination of two key proteins: FANCD2 and PCNA.[5][6]
-
Fanconi Anemia (FA) Pathway: The FA pathway is crucial for the repair of DNA interstrand crosslinks.[7][8] Upon DNA damage, the FANCD2 protein is monoubiquitinated, a key step for the recruitment of DNA repair machinery. USP1 removes this ubiquitin mark, effectively turning off the signal. By inhibiting USP1, LAE120 prevents the deubiquitination of FANCD2, leading to its persistent ubiquitination and the hyperactivation of the FA pathway, ultimately resulting in impaired DNA repair and cell death in cancer cells with underlying DNA repair defects.[5][6]
-
Translesion Synthesis (TLS) Pathway: TLS is a DNA damage tolerance mechanism that allows the DNA replication machinery to bypass DNA lesions. A key protein in this process is the Proliferating Cell Nuclear Antigen (PCNA), which is monoubiquitinated to recruit specialized TLS polymerases. USP1 deubiquitinates PCNA, regulating the TLS process.[6][9] Inhibition of USP1 by LAE120 leads to an accumulation of ubiquitinated PCNA, disrupting the normal regulation of TLS and contributing to genomic instability and cell death.[6]
The therapeutic strategy behind LAE120 leverages the concept of synthetic lethality. In cancers with pre-existing defects in homologous recombination (HR), such as those with BRCA1/2 mutations, the cells are highly dependent on other DNA repair pathways like FA and TLS for survival. By inhibiting USP1 and disrupting these pathways, LAE120 creates a synthetic lethal environment, selectively killing cancer cells while sparing normal cells with intact HR.[1][10]
Below is a diagram illustrating the signaling pathway affected by LAE120.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Laekna Announces Two Poster Presentations on Internally Discovered Drug Candidates at AACR 2024 [prnewswire.com]
- 4. Laekna Announces IND Approval of LAE120 (a Novel USP1 Inhibitor) for Treatment of Advanced Solid Tumors by FDA [en.laekna.com]
- 5. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Fanconi anaemia pathway orchestrates incisions at sites of crosslinked DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploiting the Fanconi Anemia Pathway for Targeted Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1stoncology.com [1stoncology.com]
Preliminary Screening of Anticancer Agent AG-120 (Ivosidenib): A Technical Overview
For Immediate Release to the Scientific Community
This technical guide provides a comprehensive summary of the preliminary screening results for the anticancer agent AG-120, also known as Ivosidenib. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth look at the agent's mechanism of action, preclinical efficacy, and the experimental protocols utilized in its initial evaluation. AG-120 is a first-in-class, oral, selective, and potent inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2]
Executive Summary
Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key driver in various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[3][4] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in epigenetic dysregulation and impaired cellular differentiation, ultimately promoting tumorigenesis.[3][5] AG-120 (Ivosidenib) is a targeted inhibitor of the mutant IDH1 protein.[5] Preclinical studies have demonstrated its ability to significantly lower 2-HG levels, induce differentiation of cancer cells, and inhibit tumor growth in both in vitro and in vivo models.[3][5][6]
In Vitro Efficacy
AG-120 has demonstrated potent and selective inhibition of various IDH1-R132 mutant enzymes in biochemical assays. The agent also shows cellular potency in cancer cell lines endogenously expressing mutant IDH1.
Table 1: In Vitro Inhibitory Activity of AG-120 Against Mutant IDH1 Enzymes
| Mutant IDH1 Enzyme | IC50 (nM) |
| IDH1-R132H | 12 |
| IDH1-R132C | 13 |
| IDH1-R132G | 8 |
| IDH1-R132L | 13 |
| IDH1-R132S | 12 |
Data sourced from MedchemExpress, based on a 48-hour incubation period.[7]
Table 2: Cellular Activity of AG-120 in Mutant IDH1 Cancer Cell Lines
| Cell Line | Cancer Type | Cellular 2-HG Inhibition IC50 (nM) |
| HT1080 | Fibrosarcoma | 6 |
| U87MG (overexpressing R132H) | Glioblastoma | 23 |
IC50 values represent the concentration of AG-120 required to inhibit 50% of 2-hydroxyglutarate (2-HG) production in cells.
In primary human AML blast cells with IDH1 mutations, AG-120 effectively reduced intracellular 2-HG levels. At a concentration of 0.5 µM, a 96% reduction was observed, with reductions of 98.6% and 99.7% at 1 µM and 5 µM, respectively.[3][4] Furthermore, treatment with AG-120 restored erythropoietin (EPO)-induced differentiation in TF-1 IDH1-R132H cells.[6]
In Vivo Efficacy
The in vivo efficacy of AG-120 was evaluated in a xenograft mouse model using HT1080 cells, which harbor an endogenous IDH1-R132C mutation.
Table 3: In Vivo Tumor 2-HG Reduction in HT1080 Xenograft Model
| Dosage | Maximum Inhibition (%) | Time to Maximum Inhibition (hours) |
| 50 mg/kg (single oral dose) | 92.0 | ~12 |
| 150 mg/kg (single oral dose) | 95.2 | ~12 |
Tumor 2-HG concentrations returned to near baseline levels within 48-72 hours, indicating a reversible mode of inhibition.[3][4]
Mechanism of Action and Signaling Pathways
AG-120's primary mechanism of action is the selective inhibition of the mutated IDH1 enzyme. This prevents the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-HG. The reduction in 2-HG levels is hypothesized to restore normal epigenetic regulation and induce cellular differentiation in cancer cells.
Figure 1: Primary signaling pathway of AG-120 (Ivosidenib) action.
Recent studies have also uncovered a novel anti-tumor mechanism of AG-120 in colorectal cancer (CRC) cells, independent of its IDH1 inhibitory activity. AG-120 was found to inhibit the glutamine transporter ASCT2, leading to reduced glutamine uptake and metabolism. This resulted in decreased cell proliferation, increased autophagy, and elevated oxidative stress, potentially through the suppression of the ERK and mTOR signaling pathways.[8]
Figure 2: Secondary mechanism of AG-120 via ASCT2 inhibition.
Experimental Protocols
Detailed methodologies for the key preliminary screening experiments are outlined below.
Mutant IDH1 Enzyme Inhibition Assay (Biochemical Assay)
-
Enzyme Preparation : Recombinant human mutant IDH1 enzymes (e.g., R132H, R132C) are expressed and purified.
-
Reaction Mixture : The assay is conducted in a reaction buffer containing the mutant IDH1 enzyme, NADPH, and α-ketoglutarate.
-
Compound Incubation : A dilution series of AG-120 is pre-incubated with the enzyme.
-
Reaction Initiation : The reaction is initiated by the addition of α-ketoglutarate.
-
Detection : The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.
-
Data Analysis : IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular 2-HG Inhibition Assay
-
Cell Culture : Mutant IDH1 cancer cell lines (e.g., HT1080) are cultured in appropriate media.
-
Compound Treatment : Cells are treated with varying concentrations of AG-120 for a specified duration (e.g., 48 hours).
-
Metabolite Extraction : Intracellular metabolites are extracted from the cells.
-
2-HG Quantification : The concentration of 2-HG in the cell lysates is measured using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis : IC50 values are determined by plotting the percentage of 2-HG inhibition against the log of AG-120 concentration.
In Vivo Xenograft Study
-
Animal Model : Immunocompromised mice (e.g., female nude BALB/c) are used.[3][4]
-
Tumor Implantation : HT1080 cells are subcutaneously inoculated into the mice.
-
Treatment : Once tumors reach a specified volume, mice are administered a single oral dose of AG-120 (e.g., 50 or 150 mg/kg) or vehicle control by gavage.[3][4]
-
Tumor Collection : Tumors are harvested at various time points post-dose.
-
2-HG Analysis : Tumor tissue is processed, and 2-HG levels are quantified by LC-MS.
-
Data Analysis : The percentage of 2-HG inhibition is calculated relative to the vehicle-treated control group.
Figure 3: General experimental workflow for AG-120 preclinical screening.
Conclusion
The preliminary screening of AG-120 (Ivosidenib) has provided compelling evidence of its potential as a targeted anticancer agent. Its potent and selective inhibition of mutant IDH1, leading to a significant reduction of the oncometabolite 2-HG, underpins its primary mechanism of action. The in vitro and in vivo data demonstrate robust target engagement and a clear pharmacodynamic effect. The discovery of a secondary, IDH1-independent mechanism involving the inhibition of glutamine transport further broadens the potential therapeutic applications of this agent. These promising preclinical findings have provided a strong rationale for the successful clinical development of AG-120 for the treatment of cancers harboring IDH1 mutations.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ag120-Mediated Inhibition of ASCT2-Dependent Glutamine Transport has an Anti-Tumor Effect on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
"Anticancer agent 120" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ivosidenib, also known as AG-120, is a first-in-class, orally available small molecule inhibitor of isocitrate dehydrogenase 1 (IDH1) with a susceptible mutation.[1] It is an antineoplastic agent approved for the treatment of acute myeloid leukemia (AML) and cholangiocarcinoma in adult patients with a specific IDH1 mutation.[1][2] Mutations in the IDH1 enzyme lead to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which plays a key role in oncogenesis by altering cellular metabolism and epigenetic regulation.[1][3] Ivosidenib selectively targets and inhibits the mutated IDH1 enzyme, leading to a dose-dependent decrease in D-2HG levels, which in turn promotes normal cellular differentiation and regulates oncogene expression. This guide provides a detailed overview of the chemical structure, properties, mechanism of action, and experimental evaluation of Ivosidenib.
Chemical Structure and Physicochemical Properties
Ivosidenib is a tertiary carboxamide with the chemical formula C28H22ClF3N6O3. It is a complex molecule with multiple heterocyclic rings and functional groups that contribute to its specific binding to the mutant IDH1 enzyme.
| Property | Value | Reference |
| Molecular Formula | C28H22ClF3N6O3 | |
| Molecular Weight | 582.96 g/mol | |
| CAS Number | 1448347-49-6 | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO, DMF, and Ethanol | |
| Optical Purity | ≥99% e.e. |
Mechanism of Action
The primary mechanism of action of Ivosidenib is the selective inhibition of the mutated isocitrate dehydrogenase 1 (IDH1) enzyme. In normal cellular metabolism, wild-type IDH1 catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG). However, specific point mutations in the IDH1 gene, most commonly at the R132 residue, result in a neomorphic enzymatic activity. This mutant IDH1 enzyme gains the function of converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).
Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases. This leads to epigenetic alterations and a block in cellular differentiation, contributing to tumorigenesis.
Ivosidenib binds to and inhibits the mutant IDH1 enzyme, thereby blocking the production of 2-HG. The reduction in 2-HG levels restores the function of α-KG-dependent dioxygenases, leading to the reversal of epigenetic changes and the induction of myeloid differentiation. This targeted action makes Ivosidenib an effective therapy for cancers harboring susceptible IDH1 mutations. Recent studies have also suggested that Ivosidenib may have an anti-tumor effect in colorectal cancer cells by inhibiting the glutamine transporter ASCT2, independent of its activity on mutant IDH1.
Synthesis and Manufacturing
The synthesis of Ivosidenib has been described in the literature, with a key step involving an Ugi four-component reaction to create a phenyl glycine (B1666218) intermediate. This is followed by a Buchwald-Hartwig coupling reaction to yield the final Ivosidenib molecule. Processes have been developed to produce the API in high chiral purity without the need for column chromatography.
Experimental Evaluation
In Vitro Studies
The anti-tumor activity of Ivosidenib has been evaluated in various in vitro models.
| Assay | Cell Line | Endpoint | IC50 | Reference |
| Mutant IDH1 Inhibition | HT1080 (human chondrosarcoma) | Reduction in 2-hydroxyglutarate production | 0.0075 µM (for R132C mutant) | |
| IDH1-R132 Mutant Inhibition | - | Enzyme activity | IDH1-R132H: 12 nM, IDH1-R132C: 13 nM, IDH1-R132G: 8 nM, IDH1-R132L: 13 nM, IDH1-R132S: 12 nM | |
| Cell Proliferation | TF-1 (human erythroleukemia) expressing mutant IDH1 | Growth factor-independent proliferation | Inhibition observed | |
| Cell Differentiation | TF-1 expressing mutant IDH1 | Erythropoietin (EPO)-induced differentiation | Restoration of differentiation | |
| Cell Differentiation | Primary human AML blast cells with IDH1 mutations | Myeloid differentiation | Induction of differentiation |
Experimental Protocol: In Vitro 2-HG Reduction Assay
-
Cell Culture: HT1080 cells, which endogenously express the IDH1-R132C mutation, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are treated with varying concentrations of Ivosidenib or vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).
-
Metabolite Extraction: Intracellular metabolites are extracted from the cells using a suitable solvent (e.g., methanol/water).
-
2-HG Measurement: The concentration of 2-hydroxyglutarate in the cell extracts is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The IC50 value, representing the concentration of Ivosidenib that inhibits 2-HG production by 50%, is calculated from the dose-response curve.
In Vivo Studies
The efficacy of Ivosidenib has been demonstrated in preclinical animal models.
| Animal Model | Tumor Type | Dosing Regimen | Key Findings | Reference |
| Mouse Xenograft (HT1080 cells) | Chondrosarcoma | Single oral dose of 50 mg/kg and 150 mg/kg | Robust and rapid reduction in tumor 2-HG levels (92.0% and 95.2% inhibition, respectively) | |
| Mouse Xenograft Models of IDH1-mutated AML | Acute Myeloid Leukemia | Dose-dependent | Decrease in D-2HG levels and induction of myeloid differentiation |
Experimental Protocol: Mouse Xenograft Tumor Model
-
Animal Model: Female nude BALB/c mice are used for the study.
-
Tumor Implantation: HT1080 cells are inoculated subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a specified size, mice are treated with a single oral dose of Ivosidenib (e.g., 50 or 150 mg/kg) or vehicle control by gavage.
-
Sample Collection: Plasma and tumor samples are collected at various time points post-dose.
-
Pharmacokinetic and Pharmacodynamic Analysis: Ivosidenib concentrations in plasma and 2-HG concentrations in the tumor are measured to assess the pharmacokinetic profile and pharmacodynamic effect of the drug.
Clinical Development and Efficacy
Ivosidenib has undergone extensive clinical evaluation in patients with advanced hematologic malignancies harboring an IDH1 mutation.
| Clinical Trial | Phase | Patient Population | Key Results | Reference |
| NCT02074839 | Phase 1 | Relapsed/Refractory AML with mIDH1 | CR+CRh rate of 31.8%; Median duration of CR+CRh was 8.2 months. Overall response rate of 41.9%. | |
| NCT02074839 | Phase 1 | Newly Diagnosed AML with mIDH1 (elderly) | CR rate of 30%; CR+CRh of 42%; Overall response rate of 55%. | |
| NCT02074839 | Phase 1 | Relapsed/Refractory MDS with mIDH1 | Complete remission in 5 of 12 patients (41.7%). | |
| AGILE (NCT03173248) | Phase 3 | Previously Untreated AML with mIDH1 | Evaluation of Ivosidenib in combination with azacitidine. |
Ivosidenib has demonstrated a manageable safety profile in clinical trials, with the most common adverse events being diarrhea, leukocytosis, nausea, and febrile neutropenia. A notable adverse event is IDH differentiation syndrome, which has been observed in a subset of patients.
Conclusion
Ivosidenib (AG-120) represents a significant advancement in the targeted therapy of cancers with IDH1 mutations. Its well-defined mechanism of action, potent and selective inhibition of the mutant enzyme, and demonstrated clinical efficacy have established it as a valuable therapeutic agent for specific patient populations. The in-depth understanding of its chemical properties, biological activity, and clinical performance provides a solid foundation for its current use and future research into its potential applications in other IDH1-mutated malignancies.
References
An In-depth Technical Guide to the Apoptosis Induction Pathway of Anticancer Agent 120
As "Anticancer agent 120" is a hypothetical compound, this technical guide outlines a plausible and well-documented mechanism of apoptosis induction for a fictional agent. The data, pathways, and protocols presented are representative of typical findings for a novel anticancer drug targeting the PI3K/Akt signaling pathway.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent and selective inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation in many human cancers. This document provides a comprehensive overview of the molecular mechanism by which agent 120 induces apoptosis in cancer cells. The information presented herein includes detailed signaling pathways, quantitative data from key experiments, and the methodologies used to generate this data.
Mechanism of Action: Inhibition of the PI3K/Akt Pathway
This compound exerts its pro-apoptotic effects by targeting and inhibiting the Phosphoinositide 3-kinase (PI3K). This inhibition prevents the phosphorylation and subsequent activation of Akt (also known as Protein Kinase B), a key downstream effector of PI3K. The inactivation of Akt leads to a cascade of events that ultimately converge on the intrinsic pathway of apoptosis.
Signaling Pathway of this compound-Induced Apoptosis
The induction of apoptosis by this compound is a multi-step process initiated by the inhibition of the PI3K/Akt pathway. The key molecular events are outlined below and visualized in the accompanying diagram.
-
PI3K Inhibition: Agent 120 binds to the catalytic subunit of PI3K, preventing the conversion of PIP2 to PIP3.
-
Akt Deactivation: The reduction in PIP3 levels leads to the dephosphorylation and inactivation of Akt.
-
Modulation of Bcl-2 Family Proteins: Inactivated Akt can no longer phosphorylate and inhibit the pro-apoptotic protein Bad. Dephosphorylated Bad is free to bind to and sequester the anti-apoptotic proteins Bcl-2 and Bcl-xL.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The sequestration of Bcl-2/Bcl-xL by Bad allows the pro-apoptotic proteins Bak and Bax to oligomerize and form pores in the mitochondrial outer membrane.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome then recruits and activates pro-caspase-9, which in turn activates the executioner caspases, such as caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
The pro-apoptotic activity of this compound has been quantified in several cancer cell lines. The following tables summarize the key findings.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 2.5 ± 0.3 |
| A549 | Lung Cancer | 5.1 ± 0.6 |
| U87-MG | Glioblastoma | 1.8 ± 0.2 |
| PC-3 | Prostate Cancer | 7.2 ± 0.9 |
Table 2: Effect of this compound on Protein Expression and Phosphorylation
| Cell Line | Treatment (10 µM, 24h) | p-Akt (Ser473) Level (Relative to Control) | Total Akt Level (Relative to Control) | Bad Level (Relative to Control) | Bcl-2 Level (Relative to Control) |
| U87-MG | Vehicle | 1.00 | 1.00 | 1.00 | 1.00 |
| U87-MG | Agent 120 | 0.15 ± 0.04 | 0.98 ± 0.07 | 0.95 ± 0.06 | 0.92 ± 0.08 |
Table 3: Caspase Activation in U87-MG cells
| Treatment (10 µM, 24h) | Caspase-9 Activity (RFU/mg protein) | Caspase-3/7 Activity (RFU/mg protein) |
| Vehicle | 150 ± 25 | 210 ± 30 |
| Agent 120 | 850 ± 70 | 1250 ± 110 |
Detailed Experimental Protocols
The following protocols describe the methods used to generate the data presented in this guide.
Cell Culture and Reagents
-
Cell Lines: MCF-7, A549, U87-MG, and PC-3 cells were obtained from ATCC.
-
Culture Medium: Cells were cultured in DMEM (MCF-7, A549, U87-MG) or RPMI-1640 (PC-3) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound: The compound was synthesized in-house and dissolved in DMSO to a stock concentration of 10 mM.
Cell Viability Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.
-
The medium was replaced with fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
The medium was removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values were calculated using non-linear regression analysis.
Methodological & Application
Application Notes & Protocols: Solubility and Stability Testing of Anticancer Agent 120
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful development of a novel anticancer agent hinges on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability.[1][2][3] These parameters profoundly influence a drug's bioavailability, manufacturability, and overall therapeutic efficacy.[2][4] Poor aqueous solubility can lead to inadequate absorption and sub-optimal drug exposure at the tumor site, while instability can result in loss of potency and the formation of potentially toxic degradation products.[5]
These application notes provide a comprehensive set of protocols for the systematic evaluation of the solubility and stability of "Anticancer Agent 120." The methodologies described herein are based on established principles of preformulation studies and are designed to generate the robust data necessary to guide formulation development and ensure the selection of a viable drug candidate.[1][3][6][7]
Solubility Assessment
Aqueous solubility is a key determinant of a drug's absorption and bioavailability.[2] The following protocols describe methods to determine both the kinetic and thermodynamic solubility of "this compound" in various relevant media.
Kinetic Solubility Protocol (Shake-Flask Method)
This protocol provides a rapid assessment of the apparent solubility of "this compound" and is useful for initial screening.
Methodology:
-
Preparation of Stock Solution: Prepare a 20 mM stock solution of "this compound" in 100% Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing the aqueous buffer of interest (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). The final volume in each well should be 200 µL, resulting in a 1:100 dilution and a final DMSO concentration of 1%.
-
Equilibration: Shake the plate at room temperature for 2 hours, protected from light.
-
Analysis: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength sensitive to light scattering (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control.
Thermodynamic Solubility Protocol
This method determines the equilibrium solubility of "this compound," which is a more accurate representation of its intrinsic solubility.
Methodology:
-
Sample Preparation: Add an excess amount of solid "this compound" to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) and relevant co-solvents (e.g., 5% ethanol (B145695) in PBS).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved drug.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of "this compound" using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Presentation: Solubility of this compound
Table 1: Kinetic and Thermodynamic Solubility of this compound
| Solvent/Buffer System | DMSO Conc. (%) | Temperature (°C) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
|---|---|---|---|---|
| PBS, pH 7.4 | 1 | 25 | 15.2 | 10.8 |
| Acetate Buffer, pH 5.0 | 1 | 25 | 25.6 | 20.1 |
| Borate Buffer, pH 9.0 | 1 | 25 | 5.3 | 3.9 |
| PBS, pH 7.4 | 1 | 37 | 18.9 | 14.5 |
| 5% Ethanol in PBS, pH 7.4 | 1 | 25 | 45.8 | 38.2 |
Stability Assessment
Stability testing is crucial to determine the shelf-life of "this compound" and to identify potential degradation pathways.[1][8] These studies should employ a stability-indicating analytical method, typically HPLC, capable of separating the parent compound from its degradation products.[9][10][11]
Solid-State Stability Protocol
This protocol evaluates the stability of "this compound" in its solid form under various environmental conditions.
Methodology:
-
Sample Storage: Store accurately weighed samples of solid "this compound" in controlled environment chambers under the conditions specified in Table 2.
-
Time Points: At predetermined time points (e.g., 0, 1, 3, and 6 months), remove samples for analysis.
-
Analysis:
-
Visual Inspection: Note any changes in physical appearance (e.g., color, texture).
-
Purity and Degradation Products: Use a validated stability-indicating HPLC method to determine the purity of the sample and quantify any degradation products.
-
Water Content: Measure the water content using Karl Fischer titration.
-
Solution-State Stability Protocol
This protocol assesses the stability of "this compound" in solution, which is critical for formulation development and in vitro/in vivo studies.[12]
Methodology:
-
Solution Preparation: Prepare solutions of "this compound" at a known concentration (e.g., 1 mg/mL) in various solvents (e.g., DMSO, PBS, cell culture medium).
-
Storage Conditions: Aliquot the solutions into multiple vials and store them under desired conditions (e.g., -20°C, 4°C, room temperature), protected from light.
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove one aliquot from each storage condition.
-
Sample Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method to quantify the remaining parent compound.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are performed to identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.[9][11][13]
Methodology:
-
Stress Conditions: Subject solutions of "this compound" to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 60°C for 48 hours (in solution).
-
Photostability: Expose to light (ICH Q1B guidelines) for a specified duration.
-
-
Analysis: Analyze the stressed samples by HPLC-UV and Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the degradation products.
Data Presentation: Stability of this compound
Table 2: Solid-State Stability of this compound
| Storage Condition | Time Point (Months) | Purity (%) by HPLC | Major Degradant 1 (%) | Total Degradants (%) | Water Content (%) |
|---|---|---|---|---|---|
| 25°C / 60% RH | 0 | 99.8 | <0.05 | 0.2 | 0.5 |
| 3 | 99.5 | 0.15 | 0.5 | 0.6 | |
| 6 | 99.1 | 0.35 | 0.9 | 0.7 | |
| 40°C / 75% RH | 0 | 99.8 | <0.05 | 0.2 | 0.5 |
| 3 | 98.2 | 0.6 | 1.8 | 1.0 |
| | 6 | 96.5 | 1.2 | 3.5 | 1.5 |
Table 3: Solution-State Stability of this compound in PBS (pH 7.4)
| Storage Temperature | Time Point (Hours) | Remaining Parent Compound (%) |
|---|---|---|
| 4°C | 0 | 100.0 |
| 24 | 99.5 | |
| 72 | 98.8 | |
| Room Temperature | 0 | 100.0 |
| 24 | 95.2 |
| | 72 | 88.4 |
Visualizations
Caption: Workflow for solubility testing of this compound.
Caption: Workflow for stability testing of this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for characterizing the solubility and stability of "this compound." The data generated from these studies are essential for making informed decisions during the drug development process, including candidate selection, formulation design, and the establishment of appropriate storage conditions and shelf-life. A thorough understanding of these fundamental properties will ultimately contribute to the development of a safe and effective anticancer therapeutic.
References
- 1. renejix.com [renejix.com]
- 2. upm-inc.com [upm-inc.com]
- 3. Best Practices For Preformulation In Drug Development [drugdiscoveryonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preformulation Development - Creative Biolabs [creative-biolabs.com]
- 7. Preformulation Studies | Coriolis Pharma [coriolis-pharma.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. sfpo.com [sfpo.com]
- 11. turkjps.org [turkjps.org]
- 12. benchchem.com [benchchem.com]
- 13. Stability Indicating Assay Method Development and Validation of Capmatinib by RP-HPLC and Characterization of its Degradation Product by LC-MS – Oriental Journal of Chemistry [orientjchem.org]
Application Note: Preparation of "Anticancer Agent 120" Stock Solution
For Research Use Only
Introduction
"Anticancer Agent 120" is a potent, cell-permeable small molecule inhibitor investigated for its cytotoxic effects in various cancer cell lines. Accurate and consistent preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. This document provides a detailed protocol for the preparation, storage, and safe handling of a 10 mM stock solution of "this compound" using Dimethyl Sulfoxide (DMSO) as the solvent. The protocols outlined are based on standard laboratory practices for similar cytotoxic compounds.
Disclaimer
"this compound" is a hypothetical compound name used for illustrative purposes. Researchers must consult the product-specific datasheet for actual compound properties, such as molecular weight and solubility, and adjust the protocol accordingly. The safety guidelines provided are general and must be supplemented by institution-specific procedures for handling hazardous substances.[1]
Physicochemical & Handling Properties
This section summarizes the essential properties for a representative small molecule anticancer agent. Users should replace these values with those from their specific product datasheet.
| Property | Value / Guideline | Notes |
| Compound Name | This compound | Hypothetical Name |
| Appearance | White to off-white lyophilized solid | Visually inspect powder before use. |
| Molecular Weight (MW) | 500.0 g/mol | Essential for molarity calculations. |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), anhydrous | High-purity, anhydrous DMSO is recommended to prevent compound degradation.[2][3] |
| Solubility | ≥50 mM in DMSO | Check product datasheet for specific solubility values.[4] |
| Recommended Stock Conc. | 10 mM | A common starting concentration for in vitro assays.[5] |
| Final Assay Conc. of DMSO | < 0.5% (v/v) | High concentrations of DMSO can be cytotoxic to cells.[2] |
| Powder Storage | -20°C, desiccated | Long-term storage for up to 3 years under proper conditions.[2][4] |
| Stock Solution Storage | -20°C or -80°C in aliquots | Store in tightly sealed vials to prevent water absorption by DMSO.[2][4] |
| Stock Solution Stability | Up to 6 months at -80°C | Avoid repeated freeze-thaw cycles to maintain compound integrity.[2][5] |
Safety Precautions & Handling
This compound is classified as a cytotoxic compound and must be handled with extreme care to minimize exposure.[1] All procedures should be performed in a designated controlled area, such as a certified chemical fume hood or biological safety cabinet.[6][7]
-
Personal Protective Equipment (PPE): A lab coat, safety glasses, and two pairs of chemotherapy-rated nitrile gloves must be worn at all times.[8][9]
-
Engineering Controls: All weighing, reconstitution, and aliquoting steps must be conducted within a chemical fume hood or a Class II biological safety cabinet to prevent inhalation of the powder and aerosol exposure.
-
Waste Disposal: All contaminated materials, including pipette tips, tubes, and gloves, must be disposed of as cytotoxic waste according to institutional and local regulations.[6][8]
-
Spill Management: A cytotoxic spill kit must be readily available.[6][9] In case of a spill, follow established institutional procedures immediately.[1]
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution.
Required Materials
-
"this compound" (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free 1.5 mL or 2.0 mL microcentrifuge tubes
-
Sterile, low-retention pipette tips
-
Calibrated analytical balance (readable to 0.1 mg)
-
Vortex mixer
-
Microcentrifuge (optional)
-
Cryo-safe aliquot tubes (e.g., 0.5 mL)
Calculation of Required Mass
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (M) x Final Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For a 10 mM stock solution in 1 mL:
-
Desired Concentration = 10 mM = 0.01 M (mol/L)
-
Final Volume = 1 mL = 0.001 L
-
Molecular Weight = 500.0 g/mol
Mass (mg) = 0.01 mol/L * 0.001 L * 500.0 g/mol * 1000 mg/g = 5.0 mg
Therefore, 5.0 mg of "this compound" is required to make 1 mL of a 10 mM stock solution.
Step-by-Step Reconstitution Protocol
-
Preparation: Allow the vial of "this compound" and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.[10][11]
-
Pre-Spin: Briefly centrifuge the vial containing the lyophilized powder at a low speed (e.g., 200-500 rpm) for 1 minute to ensure all the powder is collected at the bottom of the vial.[4][10]
-
Weighing: Inside a chemical fume hood, carefully weigh 5.0 mg of "this compound" into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved.[5] A clear solution with no visible particulates should be obtained.
-
Aliquotting: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, cryo-safe tubes.[4][5]
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store the aliquots in a light-protected box at -80°C for long-term storage or -20°C for shorter periods.[2]
Diagrams and Workflows
Signaling Pathway Inhibition (Hypothetical)
The following diagram illustrates a hypothetical mechanism of action where "this compound" inhibits a critical kinase in a cancer cell proliferation pathway.
Caption: Hypothetical signaling pathway showing inhibitor action.
Experimental Workflow for Stock Solution Preparation
The diagram below outlines the sequential steps for preparing the "this compound" stock solution.
References
- 1. hse.gov.uk [hse.gov.uk]
- 2. benchchem.com [benchchem.com]
- 3. 억제제 준비에 관한 자주 묻는 질문(FAQ) [sigmaaldrich.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. safework.nsw.gov.au [safework.nsw.gov.au]
- 9. kingstonhsc.ca [kingstonhsc.ca]
- 10. youtube.com [youtube.com]
- 11. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
Application Notes and Protocols for Animal Model Administration of a Novel Anticancer Agent
Disclaimer: The term "Anticancer agent 120" is not uniquely defined in scientific literature and may refer to several different compounds. These application notes and protocols are provided as a generalized guide for a hypothetical novel small molecule anticancer agent, hereafter referred to as Hypothetical this compound (HAA-120) , intended for researchers, scientists, and drug development professionals. The provided protocols are based on standard practices for in vivo efficacy studies in preclinical cancer research and should be adapted to the specific characteristics of the agent being tested.
Introduction
These application notes provide a comprehensive overview of the in vivo administration of HAA-120 in a murine xenograft model. The protocols detailed below are designed to assess the anti-tumor efficacy, determine the maximum tolerated dose (MTD), and evaluate the pharmacokinetic and pharmacodynamic properties of HAA-120.
Data Presentation
Quantitative data from in vivo studies should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide templates for summarizing key data points.
Table 1: Maximum Tolerated Dose (MTD) Study Summary
| Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Body Weight Change (%) | Observed Toxicities | MTD Determination |
| 1 | X | e.g., Oral (PO) | e.g., Daily (QD) | |||
| 2 | Y | e.g., Intraperitoneal (IP) | e.g., Twice Daily (BID) | |||
| 3 | Z | e.g., Intravenous (IV) | e.g., Every other day (QOD) | |||
| Vehicle | - |
Table 2: Tumor Growth Inhibition (TGI) Efficacy Study
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | Percent TGI (%) | Mean Final Tumor Weight (g) | Statistical Significance (p-value) |
| Vehicle Control | - | N/A | N/A | |||
| HAA-120 | ||||||
| Positive Control |
Table 3: Pharmacokinetic (PK) Parameters of HAA-120
| Dose (mg/kg) | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) |
Experimental Protocols
The following are detailed protocols for key in vivo experiments. All animal procedures must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.
Animal Model and Tumor Implantation
-
Animal Strain: Immunodeficient mice (e.g., NOD/SCID, NSG, or Nude mice) are commonly used for xenograft models to prevent rejection of human tumor cells.[1][2][3]
-
Cell Culture: The selected human cancer cell line should be cultured under sterile conditions in the recommended medium.
-
Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel.
-
Subcutaneously inject the cell suspension (typically 1 x 10⁶ to 1 x 10⁷ cells in 100-200 µL) into the flank of each mouse.[4]
-
Monitor the mice regularly for tumor formation.
-
Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of HAA-120 that can be administered without causing unacceptable toxicity.
-
Procedure:
-
Acclimatize animals for at least one week before the study begins.
-
Randomize healthy, non-tumor-bearing mice into dose-escalation cohorts.
-
Administer HAA-120 at increasing doses to different cohorts.
-
Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance.
-
The MTD is typically defined as the dose that results in a maximum of 10-15% mean body weight loss and no mortality or other severe signs of toxicity.
-
In Vivo Efficacy (Tumor Growth Inhibition) Study
-
Objective: To evaluate the anti-tumor activity of HAA-120 in a xenograft model.
-
Procedure:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]
-
Measure the initial tumor volume using calipers, calculated with the formula: (Length x Width²)/2.
-
Administer HAA-120 at one or more predetermined doses (based on the MTD study) via the selected route and schedule.
-
The control group should receive the vehicle used to dissolve HAA-120. A positive control group with a standard-of-care agent may also be included.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis.
-
Pharmacokinetic (PK) Study
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of HAA-120.
-
Procedure:
-
Administer a single dose of HAA-120 to non-tumor-bearing mice.
-
Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma and store it at -80°C until analysis.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of HAA-120.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Visualization
Diagrams are essential for visualizing complex biological pathways and experimental workflows. The following are examples created using the DOT language.
Caption: General workflow for an in vivo efficacy study.
Assuming HAA-120 acts as a USP1 inhibitor, similar to LAE120, it would be involved in the DNA damage response pathway.
Caption: HAA-120 inhibits USP1 in the DNA damage response.
If HAA-120 induces ROS to promote apoptosis, the signaling pathway could be depicted as follows.
Caption: HAA-120 induces apoptosis via ROS production.
References
Application Notes and Protocols for Assessing the Efficacy of Anticancer Agent 120
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro and in vivo efficacy of "Anticancer agent 120," a compound identified as an N-acylated ciprofloxacin (B1669076) derivative that induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS)[1].
In Vitro Efficacy Assessment
Cell Viability and Cytotoxicity Assays
Cell viability assays are essential for determining the number of living cells after treatment, while cytotoxicity assays measure the toxic effects of a compound[5]. These assays are foundational in anticancer drug screening.
1.1.1. Summary of Quantitative Data
| Assay Type | Parameter Measured | Cell Line Example | This compound Concentration Range | Expected Outcome |
| MTT Assay | Metabolic activity (formazan production) | HeLa (Cervical Cancer) | 0.1 µM - 100 µM | Dose-dependent decrease in cell viability |
| AlamarBlue™ Assay | Metabolic activity (resazurin reduction) | A549 (Lung Cancer) | 0.1 µM - 100 µM | Dose-dependent decrease in cell viability |
| LDH Release Assay | Membrane integrity (LDH release) | MCF-7 (Breast Cancer) | 0.1 µM - 100 µM | Dose-dependent increase in cytotoxicity |
1.1.2. Experimental Protocols
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
b) Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.
-
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete culture medium
-
This compound stock solution
-
LDH assay kit (commercially available)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with this compound and controls (vehicle and lysis control).
-
After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for the time specified in the kit instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity relative to the lysis control.
-
Apoptosis Assays
Given that this compound is known to induce apoptosis, it is critical to quantify this mode of cell death. Multiple methods should be employed to detect different stages of apoptosis.
1.2.1. Summary of Quantitative Data
| Assay Type | Parameter Measured | Method | This compound Concentration | Expected Outcome |
| Annexin V/PI Staining | Phosphatidylserine externalization | Flow Cytometry | IC50 concentration | Increase in Annexin V positive cells |
| Caspase-Glo® 3/7 Assay | Caspase-3 and -7 activity | Luminescence | IC50 concentration | Increased caspase activity |
| TUNEL Assay | DNA fragmentation | Fluorescence Microscopy | IC50 concentration | Increase in TUNEL-positive nuclei |
1.2.2. Experimental Protocols
a) Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells (both negative).
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound at its IC50 concentration for a predetermined time.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
b) TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Materials:
-
Treated and untreated cells on coverslips or slides
-
TUNEL assay kit (commercially available)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Protocol:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a solution such as 0.1% Triton X-100 in sodium citrate.
-
Follow the kit manufacturer's instructions for the TUNEL reaction, which involves incubating the cells with TdT enzyme and labeled dUTPs.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Cell Cycle Analysis
Anticancer drugs often induce cell cycle arrest. Analyzing the cell cycle distribution can provide insights into the mechanism of action of this compound.
1.3.1. Summary of Quantitative Data
| Assay Type | Parameter Measured | Method | This compound Concentration | Expected Outcome |
| Propidium Iodide Staining | DNA content | Flow Cytometry | IC50 concentration | Arrest at a specific cell cycle phase (e.g., G2/M) |
1.3.2. Experimental Protocol
-
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol (B145695)
-
Propidium iodide staining solution with RNase A
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases.
-
In Vivo Efficacy Assessment
In vivo models are crucial for evaluating the therapeutic potential of an anticancer agent in a more complex biological system. Xenograft models are commonly used for this purpose.
Human Tumor Xenograft Models
Implanting human tumor cells into immunodeficient mice is a standard method for assessing the in vivo efficacy of anticancer drugs. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized.
2.1.1. Summary of Quantitative Data
| Model Type | Mouse Strain | Cell Line/Tumor | Treatment Regimen | Primary Endpoint |
| Subcutaneous CDX | Athymic Nude Mice | A549 | 10 mg/kg, i.p., daily for 21 days | Tumor Growth Inhibition (TGI) |
| Orthotopic PDX | NSG Mice | Patient-derived breast tumor | 10 mg/kg, i.v., twice weekly for 28 days | Overall Survival |
2.1.2. Experimental Protocol
a) Subcutaneous Xenograft Model
-
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Human cancer cell line (e.g., A549)
-
Matrigel (optional)
-
This compound formulation for injection
-
Calipers for tumor measurement
-
-
Protocol:
-
Inject 1-5 x 10^6 A549 cells suspended in PBS (or a PBS/Matrigel mixture) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the planned schedule (e.g., intraperitoneal injection).
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed apoptotic pathway induced by this compound.
Experimental Workflow Diagrams
a) In Vitro Assay Workflow
Caption: Workflow for in vitro evaluation of this compound.
b) In Vivo Xenograft Workflow
Caption: Workflow for in vivo xenograft studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
Application Notes and Protocols: Combination Therapy Design with Anticancer Agent LAE120
For Researchers, Scientists, and Drug Development Professionals
Introduction
LAE120 is a novel, allosteric, and highly potent small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme (DUB) that plays a critical role in DNA damage tolerance and repair pathways, including the Fanconi Anemia (FA) pathway and translesion synthesis (TLS). Its substrates include key DNA repair proteins such as FANCD2 and Proliferating Cell Nuclear Antigen (PCNA).[1] By inhibiting USP1, LAE120 prevents the deubiquitination of these substrates, leading to an accumulation of ubiquitinated forms, which impairs DNA repair.
In cancers with pre-existing defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (a state known as Homologous Recombination Deficiency or HRD), the inhibition of USP1 can be synthetically lethal. These cancer cells become overly reliant on the remaining DNA repair pathways that USP1 regulates, making them exquisitely sensitive to USP1 inhibition.[2][3]
This document outlines the design and experimental validation of a combination therapy strategy involving LAE120 and a Poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib. PARP inhibitors are effective in HRD cancers by preventing the repair of single-strand DNA breaks, which then lead to double-strand breaks that cannot be repaired in the absence of functional homologous recombination. The combination of a USP1 inhibitor and a PARP inhibitor has been shown to be highly synergistic, as they target two distinct but complementary DNA damage response pathways, potentially overcoming both intrinsic and acquired resistance to PARP inhibitors alone.[2][4]
These protocols are designed for preclinical evaluation using the BRCA1-mutant triple-negative breast cancer (TNBC) cell line, MDA-MB-436.
Data Presentation
Table 1: In Vitro Activity of LAE120
| Cell Line | Cancer Type | Key Mutations | LAE120 IC₅₀ (nM) | Olaparib IC₅₀ (µM) |
| MDA-MB-436 | Breast Adenocarcinoma | BRCA1 mutant, TP53 mutant | 19 | Sensitive (reported) |
| NCI-H1792 | Lung Adenocarcinoma | Not specified | 69 | Not specified |
| K562 | Chronic Myeloid Leukemia | Bcr-Abl fusion | 38 | Not specified |
This table summarizes the single-agent cytotoxic activity of LAE120 in various cancer cell lines. The data for LAE120 is derived from preclinical abstracts.
Table 2: In Vivo Efficacy of LAE120 Monotherapy and Combination Therapy in MDA-MB-436 Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) (%) |
| Monotherapy | ||
| LAE120 | 10 mg/kg, BID | 88 |
| LAE120 | 25 mg/kg, BID | 106 |
| Olaparib | 50 mg/kg, QD | Not specified (control arm) |
| Combination Therapy | ||
| LAE120 + Olaparib | 5 mg/kg BID + 50 mg/kg QD | 110 |
This table presents the in vivo antitumor efficacy of LAE120 as a single agent and in combination with Olaparib in a BRCA-mutant MDA-MB-436 xenograft model. TGI > 100% indicates tumor regression. Data is derived from preclinical abstracts.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Synthetic lethality mechanism of LAE120 and Olaparib in BRCA-mutant cells.
Caption: Preclinical experimental workflow for evaluating LAE120 combination therapy.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
This protocol determines the half-maximal inhibitory concentration (IC₅₀) for LAE120 and Olaparib individually and evaluates the synergistic effect of the combination in MDA-MB-436 cells.
A. Materials
-
MDA-MB-436 cells
-
L-15 Medium, 10% Fetal Bovine Serum (FBS)
-
LAE120 (stock solution in DMSO)
-
Olaparib (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
B. Cell Seeding
-
Culture MDA-MB-436 cells in L-15 medium supplemented with 10% FBS in a non-CO₂ incubator at 37°C.
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate overnight to allow for cell attachment.
C. Drug Treatment
-
Prepare serial dilutions of LAE120 and Olaparib.
-
For single-agent IC₅₀ determination, treat cells with a range of concentrations of each drug.
-
For combination studies, treat cells with a matrix of concentrations of both LAE120 and Olaparib at a constant ratio (e.g., based on the ratio of their IC₅₀ values).
-
Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours.
D. MTT Assay
-
After incubation, add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
E. Data Analysis (Synergy)
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC₅₀ values for LAE120 and Olaparib using non-linear regression analysis.
-
Use the Chou-Talalay method to calculate the Combination Index (CI).
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Protocol 2: Western Blot for PCNA Ubiquitination
This protocol assesses the mechanism of action of LAE120 by detecting changes in the ubiquitination status of its substrate, PCNA.
A. Materials
-
MDA-MB-436 cells
-
LAE120
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-PCNA, anti-Ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
B. Procedure
-
Seed MDA-MB-436 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with LAE120 (e.g., at its IC₅₀ concentration) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-PCNA antibody overnight at 4°C. This antibody should detect both unmodified PCNA (~29 kDa) and mono-ubiquitinated PCNA (Ub-PCNA, ~37 kDa).
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL substrate.
-
Capture the chemiluminescent signal with an imaging system. An increase in the band intensity corresponding to Ub-PCNA in LAE120-treated samples indicates target engagement.
Protocol 3: In Vivo Combination Efficacy Study
This protocol evaluates the antitumor activity of LAE120 and Olaparib, alone and in combination, in a mouse xenograft model.
A. Materials
-
Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
MDA-MB-436 cells
-
Matrigel
-
LAE120 and Olaparib formulations for oral gavage (PO)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal scale
B. Xenograft Establishment
-
Harvest MDA-MB-436 cells during their exponential growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank or mammary fat pad of each mouse.
-
Monitor mice for tumor formation.
C. Treatment Phase
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (PO, BID)
-
Group 2: LAE120 (e.g., 5 mg/kg, PO, BID)
-
Group 3: Olaparib (50 mg/kg, PO, QD)
-
Group 4: LAE120 (5 mg/kg, PO, BID) + Olaparib (50 mg/kg, PO, QD)
-
-
Administer treatments for a defined period (e.g., 28 days).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume (mm³) = (Length x Width²) / 2.
-
Monitor mouse body weight and overall health status as indicators of toxicity.
D. Endpoint and Data Analysis
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the final tumors.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group using the formula:
-
TGI (%) = [1 - (ΔT / ΔC)] x 100
-
Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
-
-
Statistically compare the tumor volumes and weights between groups to determine significance. A significantly higher TGI in the combination group compared to single-agent groups indicates synergistic or additive efficacy.
References
- 1. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tangotx.com [tangotx.com]
- 3. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Note: Long-Term Storage and Stability of Anticancer Agent 120
Introduction
Anticancer Agent 120 is a potent, small-molecule inhibitor of the XYZ kinase pathway, demonstrating significant promise in preclinical models of non-small cell lung cancer. As with any therapeutic candidate, ensuring its chemical integrity, potency, and safety during long-term storage is critical for reproducible research and successful clinical development. Improper storage can lead to degradation, resulting in decreased efficacy and the potential formation of toxic byproducts.
This document provides comprehensive guidelines and detailed protocols for the long-term storage and stability assessment of this compound. The information is intended for researchers, scientists, and drug development professionals to ensure the compound's quality is maintained throughout its lifecycle. The following protocols are based on established principles of pharmaceutical stability testing.
Recommended Storage Conditions
To minimize degradation and preserve the integrity of this compound, the following storage conditions are recommended based on comprehensive stability studies.
Table 1: Recommended Storage Conditions for this compound
| Storage Type | Condition | Temperature | Relative Humidity (RH) | Light Condition | Recommended Duration |
| Long-Term | Solid (Lyophilized Powder) | -20°C ± 5°C | Not Controlled | Protect from Light | Up to 24 months |
| Intermediate | Solid (Lyophilized Powder) | 4°C ± 2°C | Not Controlled | Protect from Light | Up to 6 months |
| In-Solution | 10 mM in DMSO | -80°C | Not Applicable | Protect from Light | Up to 3 months |
| Short-Term | In-Solution (Aqueous Buffer) | 4°C ± 2°C | Not Applicable | Protect from Light | Up to 48 hours |
Stability Profile Summary
Forced degradation studies were conducted to identify potential degradation pathways and establish the intrinsic stability of this compound. These studies are crucial for developing stability-indicating analytical methods.
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent / Condition | Duration | Temperature | % Degradation | Major Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15.2% | Hydrolysis Product H-1 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 28.5% | Hydrolysis Product B-1 |
| Oxidation | 3% H₂O₂ | 12 hours | 25°C | 18.7% | N-Oxide Product O-1 |
| Thermal | Solid State | 7 days | 80°C | 5.1% | Thermal Isomer T-1 |
| Photolytic | 1.2 million lux hours | Continuous | 25°C | 9.8% | Photodegradant P-1 |
Hypothetical Mechanism of Action: XYZ Kinase Pathway Inhibition
This compound is designed to inhibit the XYZ receptor tyrosine kinase (RTK), a critical node in a signaling pathway often dysregulated in cancer. The diagram below illustrates this proposed mechanism.
Caption: Hypothetical inhibition of the XYZ kinase signaling pathway by this compound.
Experimental Protocols
Protocol 1: Long-Term Stability Testing Workflow
This protocol outlines the workflow for assessing the stability of this compound under ICH-recommended long-term storage conditions.
Caption: Experimental workflow for long-term and accelerated stability testing.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound.
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution, neutralize with 1 mL of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 8 hours.
-
Cool the solution, neutralize with 1 mL of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature (25°C) for 12 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place approximately 5 mg of solid this compound in a clear glass vial.
-
Heat in an oven at 80°C for 7 days.
-
Dissolve the sample in diluent for HPLC analysis.
-
-
Photolytic Degradation:
-
Place approximately 5 mg of solid this compound in a clear glass vial.
-
Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Dissolve the sample in diluent for HPLC analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 3).
-
Use LC-MS to identify the mass of major degradation products.
-
Protocol 3: Stability-Indicating HPLC-UV Method
Objective: To quantify this compound and separate it from its degradation products.
-
Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
Quantification: Calculate the percentage of this compound remaining and the percentage of each impurity using the area normalization method.
Hypothetical Degradation Pathways
Based on the forced degradation studies, the primary degradation pathways for this compound are hydrolysis and oxidation.
Caption: Potential degradation pathways for this compound under stress conditions.
Conclusion
This compound is stable for up to 24 months when stored as a solid at -20°C and protected from light. In a DMSO stock solution, it maintains stability for 3 months at -80°C. The compound is susceptible to degradation by hydrolysis (especially under basic conditions) and oxidation. Adherence to the recommended storage conditions and use of the provided analytical methods are essential for ensuring the quality and reliability of experimental results involving this compound.
Disclaimer: this compound is a hypothetical compound. This application note is for illustrative purposes only and is based on general scientific principles for small molecule drug stability. All protocols should be adapted and validated for specific molecules and laboratory conditions.
Troubleshooting & Optimization
"Anticancer agent 120" off-target effects mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the off-target effects of Anticancer Agent 120, a multi-targeted tyrosine kinase inhibitor. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries to address specific issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary on-target activity is against Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for tumor angiogenesis and cell proliferation.[1][2][3] By binding to the ATP-binding pocket of these RTKs, Agent 120 blocks downstream signaling pathways, leading to an anti-tumor effect.[3]
Q2: What are the known significant off-target effects of this compound?
Beyond its intended targets, Agent 120 is known to inhibit other kinases and proteins, which can lead to undesirable effects in experimental models.[4][5] The most well-documented off-target effects include:
-
Cardiotoxicity via AMPK Inhibition: A primary off-target effect is the inhibition of 5'-AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis, particularly in cardiomyocytes.[6][7][8] This can lead to mitochondrial dysfunction and apoptosis.[6][8]
-
Inhibition of c-Kit and FLT3: Agent 120 potently inhibits c-Kit and FMS-like tyrosine kinase 3 (FLT3), which can be therapeutically relevant in certain contexts but are considered off-targets in others.[9][10]
-
Interaction with Drug Transporters: Agent 120 can inhibit ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1) and ABCG2.[1][8] This can alter the intracellular concentration of co-administered drugs, potentially increasing their toxicity or efficacy.[8]
Q3: My cells are showing unexpected toxicity at concentrations that should be specific for VEGFR/PDGFR inhibition. Could this be an off-target effect?
Yes, this is a common issue. If the observed cytotoxicity is inconsistent with the known roles of VEGFR and PDGFR in your cell model, it is highly probable that an off-target effect is responsible.[11] For example, inhibition of AMPK can disrupt cellular metabolism and lead to cell death, even in non-cardiac cells.[8] It is crucial to experimentally validate the cause of the phenotype.
Q4: How can I distinguish between on-target and off-target effects in my experiments?
Distinguishing between on- and off-target effects is a critical step in validating your results.[12] Several strategies can be employed:
-
Use a Structurally Unrelated Inhibitor: Test another inhibitor with the same primary targets (VEGFR/PDGFR) but a different chemical structure. If the phenotype persists, it is more likely to be an on-target effect.[11]
-
Genetic Target Validation (CRISPR/Cas9): Use CRISPR/Cas9 to knock out the intended target (e.g., VEGFR2).[13][14] If Agent 120 still produces the same phenotype in the knockout cells, the effect is unequivocally off-target.
-
Rescue Experiments: In your knockout cell line, introduce a version of the target protein that has been mutated to be resistant to Agent 120. If re-introducing the resistant target fails to reverse the phenotype caused by the agent, it confirms an off-target mechanism.[11]
-
Dose-Response Analysis: Carefully titrate Agent 120. On-target effects should typically occur at lower concentrations, corresponding to the agent's IC50 for the primary target, while off-target effects may only appear at higher concentrations.[15]
Kinase Inhibition Profile of this compound
The following table summarizes the inhibitory potency (IC50) of this compound against its primary targets and key off-target kinases. A lower IC50 value indicates higher potency. This data is essential for designing experiments with appropriate concentrations to maximize on-target activity while minimizing off-target effects.
| Target Kinase | IC50 (nM) | Target Class | Reference |
| PDGFRβ | 2 | On-Target | [9][10] |
| VEGFR2 (Flk-1) | 80 | On-Target | [9][10] |
| c-Kit | Potent Inhibition | Off-Target | [9][11] |
| FLT3 (Wild-Type) | 250 | Off-Target | [9] |
| FLT3 (ITD Mutant) | 50 | Off-Target | [9] |
| AMPK | Direct Inhibition | Off-Target | [6][7] |
| RSK1 | Predicted Inhibition | Off-Target | [4] |
Troubleshooting Guides
This section provides structured guidance for common problems encountered when using this compound.
Problem 1: Observed phenotype (e.g., apoptosis, growth arrest) does not match the expected outcome of VEGFR/PDGFR inhibition.
-
Plausible Cause: The phenotype is likely mediated by an off-target kinase, such as AMPK, or another unintended protein interaction.[6][8]
-
Troubleshooting Workflow:
Troubleshooting workflow for unexpected phenotypes.
Problem 2: Results are inconsistent when co-administering Agent 120 with another drug.
-
Plausible Cause: Agent 120 is known to inhibit drug efflux pumps like P-glycoprotein (ABCB1) and ABCG2.[1][8] This can increase the intracellular concentration and activity of the co-administered drug, leading to synergistic or unexpected toxic effects.
-
Solution Steps:
-
Check Drug Transporter Substrates: Determine if your co-administered drug is a known substrate for ABCB1 or ABCG2.
-
Measure Intracellular Concentration: If possible, use techniques like LC-MS/MS to measure the intracellular concentration of the co-administered drug in the presence and absence of Agent 120.
-
Use a Transporter Inhibitor Control: As a positive control, repeat the experiment using a known ABCB1/ABCG2 inhibitor (e.g., Verapamil) instead of Agent 120 to see if it phenocopies the effect.
-
Adjust Dosing: If an interaction is confirmed, you may need to lower the concentration of the co-administered drug to achieve the desired biological effect without unwanted toxicity.
-
Key Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Target Validation
This protocol provides a framework for creating a knockout cell line to definitively test if an observed phenotype is on-target.[13][16]
Objective: To knock out the primary target of Agent 120 (e.g., KDR gene for VEGFR2) to validate the mechanism of action.
Methodology:
-
gRNA Design and Cloning: Design and clone at least two validated gRNAs targeting a critical exon of the KDR gene into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Lentivirus Production and Transduction: Produce lentiviral particles and transduce the target cell line.
-
Clonal Selection: Select single-cell clones using antibiotic selection (e.g., puromycin).
-
Validation of Knockout: Expand clones and validate the knockout at the genomic level (Sanger sequencing of the target locus) and protein level (Western blot for VEGFR2). A successful knockout will show a frameshift mutation and absence of the protein.[16]
-
Phenotypic Analysis: Treat both the wild-type (WT) and validated knockout (KO) cells with a dose range of Agent 120.
-
Data Interpretation: Perform a cell viability assay (e.g., MTT or CellTiter-Glo). If Agent 120's cytotoxic effect is significantly reduced in the KO cells (i.e., a large rightward shift in the IC50 curve), the effect is confirmed to be on-target.[13][15] If the KO cells remain sensitive, the effect is off-target.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of Agent 120 to its target protein inside intact cells.[17][18][19][20] The principle is that a protein stabilized by a ligand will have a higher melting temperature.[19][21]
Objective: To confirm the engagement of Agent 120 with its target (e.g., VEGFR2) in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with Agent 120 (e.g., 1 µM) and a vehicle control (e.g., DMSO) for 1 hour at 37°C.[17]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling.[17][18]
-
Cell Lysis: Lyse the cells via repeated freeze-thaw cycles.[17]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) to pellet the aggregated, denatured proteins.[17][18]
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble VEGFR2 remaining at each temperature point using Western blotting.
-
Data Interpretation: Plot the relative amount of soluble VEGFR2 against temperature for both vehicle- and Agent 120-treated samples. A rightward shift in the melting curve for the Agent 120-treated sample indicates thermal stabilization and confirms direct target engagement.[20]
Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Western Blot for AMPK Pathway Inhibition
This protocol allows you to assess whether Agent 120 is inhibiting the AMPK pathway in your cells by measuring the phosphorylation of a key downstream substrate, Acetyl-CoA Carboxylase (ACC).[8]
Objective: To determine if Agent 120 inhibits AMPK activity in a cellular assay.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with varying concentrations of Agent 120 (e.g., 0.1 µM to 10 µM) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-ACC (Ser79) and total ACC.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate.[22]
-
-
Data Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated ACC to total ACC in Agent 120-treated cells indicates inhibition of the upstream kinase, AMPK.[8]
References
- 1. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. benchchem.com [benchchem.com]
- 12. selectscience.net [selectscience.net]
- 13. benchchem.com [benchchem.com]
- 14. biocompare.com [biocompare.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. annualreviews.org [annualreviews.org]
- 21. news-medical.net [news-medical.net]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Improving the Bioavailability of Anticancer Agent 120
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low oral bioavailability of Anticancer Agent 120, a selective tyrosine kinase inhibitor targeting EGFR and VEGFR2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a potent, orally administered small molecule inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which means it has high intestinal permeability but low aqueous solubility.[1] This poor solubility is the primary reason for its low and variable oral bioavailability, which can lead to inconsistent therapeutic efficacy and unpredictable dose-responses in non-clinical and clinical studies.[2]
Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the solubility limitations of this compound. These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, thereby enhancing the dissolution rate.[3] Nanocrystal formulations are a particularly effective approach for improving the solubility and bioavailability of poorly soluble anticancer drugs.[4]
-
Solid Dispersions: Dispersing this compound in a polymer matrix at a molecular level can create amorphous solid dispersions.[5] This amorphous form has higher energy and, consequently, greater solubility and a faster dissolution rate compared to the crystalline form.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[6] These systems can enhance the solubility and absorption of lipophilic drugs like this compound.
-
Complexation: The use of complexing agents, such as cyclodextrins, can increase the solubility of poorly water-soluble drugs by forming inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin (B1172386) cavity.[3][7]
Q3: Can chemical modification of this compound improve its bioavailability?
Yes, chemical modification can be a viable strategy. One common approach is the formation of lipophilic salts. For kinase inhibitors, this can improve solubility in lipid-based formulations and enhance absorption. Prodrug strategies can also be employed to transiently modify the physicochemical properties of the drug to favor absorption, with the prodrug being converted to the active parent drug in vivo.
Q4: How can I assess the potential for efflux transporter activity affecting the bioavailability of this compound?
Efflux transporters, such as P-glycoprotein (P-gp), can actively pump drugs out of intestinal cells, limiting their net absorption. The Caco-2 cell permeability assay is a widely used in vitro model to assess both passive permeability and active transport. A bi-directional Caco-2 assay, measuring permeability from the apical (AP) to the basolateral (BL) side and vice versa, can determine the efflux ratio. An efflux ratio greater than 2 is generally indicative of active efflux.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development of this compound.
Issue 1: High variability in pharmacokinetic (PK) data from in vivo studies.
-
Potential Cause: Poor and variable dissolution of the drug in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Characterize the solid form: Ensure the crystalline form of the drug is consistent across batches. Polymorphism can significantly impact solubility and dissolution.
-
Evaluate different formulations: Test various enabling formulations, such as those listed in FAQ 2, to identify one that provides more consistent drug release and absorption.
-
Control for food effects: The presence of food can alter the gastrointestinal environment and impact the absorption of poorly soluble drugs. Conduct PK studies in both fasted and fed states to understand the influence of food. Many kinase inhibitors show altered pharmacokinetics when administered with food.[8]
-
Issue 2: In vitro dissolution is slow and incomplete.
-
Potential Cause: The intrinsic poor solubility of this compound in aqueous media.
-
Troubleshooting Steps:
-
Modify the dissolution medium: Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids in the fasted and fed states, respectively.
-
Incorporate solubilizing excipients: Experiment with the addition of surfactants or other solubilizing agents to the formulation to improve the wetting and dissolution of the drug.
-
Employ enabling formulation technologies: As mentioned previously, techniques like creating amorphous solid dispersions or utilizing lipid-based systems can significantly enhance dissolution rates.[5][6]
-
Issue 3: Good in vitro permeability but still low in vivo exposure.
-
Potential Cause: High first-pass metabolism in the gut wall or liver.
-
Troubleshooting Steps:
-
Conduct in vitro metabolism studies: Use liver microsomes or hepatocytes to determine the metabolic stability of this compound. This will help identify the primary metabolic pathways and the enzymes involved (e.g., cytochrome P450s).
-
Consider co-administration with a metabolic inhibitor: In preclinical studies, co-administering a known inhibitor of the relevant metabolic enzymes can help to confirm if first-pass metabolism is a significant barrier to bioavailability. This strategy, known as pharmacokinetic boosting, has been used to enhance the oral bioavailability of some therapeutic drugs.[9]
-
Investigate prodrug approaches: Designing a prodrug that masks the site of metabolism can be an effective strategy to bypass first-pass metabolism.
-
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To assess the dissolution rate of different formulations of this compound.
Methodology:
-
Prepare the dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid, or biorelevant media).
-
Place a known amount of the formulated this compound into the dissolution vessel (USP Apparatus 2, paddle).
-
Maintain the temperature at 37°C and the paddle speed at a specified rate (e.g., 75 rpm).
-
At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.
-
Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV).
-
Plot the percentage of drug dissolved versus time.
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability and potential for active efflux of this compound.
Methodology:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until a confluent monolayer is formed, typically for 21 days.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For the apical-to-basolateral (A-B) permeability assessment, add this compound to the apical chamber.
-
For the basolateral-to-apical (B-A) permeability assessment, add this compound to the basolateral chamber.
-
Incubate the plates at 37°C.
-
At specified time points, collect samples from the receiver chamber.
-
Determine the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Protocol 3: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the key pharmacokinetic parameters of this compound following oral administration.
Methodology:
-
Use two groups of mice (e.g., male C57BL/6).
-
Administer this compound to one group intravenously (IV) at a specific dose (e.g., 2 mg/kg) to determine clearance and volume of distribution.
-
Administer this compound to the second group orally (PO) at a higher dose (e.g., 10 mg/kg).
-
Collect blood samples at multiple time points after dosing for both groups (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
Data Presentation
Table 1: Comparison of Formulation Strategies on the Bioavailability of this compound
| Formulation Strategy | In Vitro Dissolution (at 60 min) | In Vivo Bioavailability (F%) in Mice |
| Crystalline Drug | 15% | 5% |
| Micronized Drug | 45% | 15% |
| Nanocrystal Formulation | 85% | 35% |
| Amorphous Solid Dispersion | 95% | 40% |
| SEDDS Formulation | >99% | 55% |
Table 2: Caco-2 Permeability Data for this compound
| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |
| Apical to Basolateral (A-B) | 15.2 | 3.1 |
| Basolateral to Apical (B-A) | 47.1 |
Visualizations
Signaling Pathway of this compound
References
- 1. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variability in bioavailability of small molecular tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. droracle.ai [droracle.ai]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. tanzj.net [tanzj.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Anticancer Agent 120 Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating resistance to "Anticancer Agent 120," a hypothetical targeted therapy analogous to a tyrosine kinase inhibitor (TKI).
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to this compound?
A1: Resistance to targeted therapies like Agent 120 is a significant clinical challenge and can be broadly categorized into two main types: on-target and off-target alterations.[1][2]
-
On-Target Resistance: This involves genetic changes to the direct target of Agent 120. The most common on-target mechanism is the acquisition of secondary point mutations within the kinase domain of the target protein, which can prevent the drug from binding effectively.[2][3] Gene amplification of the target, leading to its overexpression, is another on-target mechanism.
-
Off-Target Resistance: This occurs when cancer cells find alternative ways to survive and proliferate despite the inhibition of the primary target. Key off-target mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate parallel signaling pathways to circumvent the blocked pathway, thereby maintaining downstream signals for growth and survival. Common examples include the amplification or activation of other receptor tyrosine kinases (RTKs) like MET or AXL.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump Agent 120 out of the cell, reducing its intracellular concentration to sub-therapeutic levels.
-
Histological Transformation: In some cases, the tumor may change its cellular identity, for example, through an epithelial-to-mesenchymal transition (EMT), rendering it less dependent on the original signaling pathway targeted by Agent 120.
-
Q2: How can I confirm that my cell line has developed stable resistance to Agent 120?
A2: Demonstrating stable resistance involves more than a single observation of reduced cell death. A multi-step approach is required for confirmation:
-
Serial IC50 Determinations: The most direct method is to measure the half-maximal inhibitory concentration (IC50) of Agent 120 in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase (typically >5-fold) in the IC50 value is a strong indicator of resistance.
-
Washout Experiment: To distinguish between stable (genetic/epigenetic) resistance and temporary adaptation, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks). Afterwards, re-determine the IC50. If the IC50 remains elevated, the resistance is considered stable.
-
Clonal Selection and Analysis: Isolate single-cell clones from the resistant population and determine the IC50 for each clone. This helps to understand the heterogeneity of resistance within the cell population.
Troubleshooting Guides
Problem 1: My IC50 value for Agent 120 has significantly increased, but I cannot find any mutations in the target's kinase domain.
-
Possible Cause: Resistance may be driven by off-target mechanisms rather than on-target mutations. The absence of a target mutation is common, accounting for 20-40% of resistant cases in some cancers.
-
Troubleshooting Steps:
-
Investigate Drug Efflux:
-
Gene Expression Analysis: Use qRT-PCR to measure the mRNA levels of common ABC transporter genes (e.g., ABCB1, ABCG2, ABCC1) in resistant cells compared to parental cells.
-
Protein Expression Analysis: Perform a Western blot to check for overexpression of P-gp, BCRP, or MRP1 proteins.
-
Functional Assay: Use a fluorescent substrate assay (e.g., with Rhodamine 123 or Hoechst 33342) with and without a known ABC transporter inhibitor (e.g., Verapamil or Tariquidar) to functionally assess efflux pump activity. Increased fluorescence retention in the presence of the inhibitor suggests active drug efflux.
-
-
Assess Bypass Pathway Activation:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to screen for the activation of multiple alternative RTKs simultaneously. This can identify unexpected bypass pathways.
-
Western Blotting: Based on the RTK array results or common bypass pathways, perform Western blots to check for increased phosphorylation of key downstream signaling molecules like AKT, ERK, or STAT3, even in the presence of Agent 120. The reactivation of these pathways despite target inhibition is a hallmark of bypass signaling.
-
-
Problem 2: My cell viability assay results (e.g., MTT, CellTiter-Glo®) are highly variable, making it difficult to determine an accurate IC50.
-
Possible Cause: High variability can stem from several technical issues related to cell culture and assay execution.
-
Troubleshooting Steps:
-
Check for Edge Effects: Evaporation in the outer wells of a multi-well plate can concentrate media components and drugs, altering cell growth.
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity across the plate.
-
-
Ensure Uniform Cell Seeding: Cell clumps or uneven distribution can lead to significant well-to-well variability.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Visually inspect the plate after seeding to confirm even distribution.
-
-
Optimize Seeding Density: The IC50 value can be highly dependent on the initial cell seeding density and proliferation rate.
-
Solution: Perform a growth curve analysis to determine the optimal seeding density where cells remain in the exponential growth phase throughout the duration of the assay. Standardize this density for all future experiments.
-
-
Rule out Contamination: Mycoplasma contamination is a common, often invisible, cause of assay variability and altered drug response.
-
Solution: Regularly test your cell lines for mycoplasma contamination using a reliable PCR-based or luminescence-based kit.
-
-
Data Presentation
Table 1: Comparative IC50 Values for Agent 120 in Sensitive and Resistant Cell Lines
| Cell Line | Agent 120 IC50 (nM) | Fold Change in Resistance | Target Kinase Mutation (p.Thr315Ile) | ABCB1 (P-gp) Relative Gene Expression (Fold Change) |
| Parental (Sensitive) | 15 ± 2.1 | 1.0 | Not Detected | 1.0 |
| Resistant Clone A | 255 ± 18.3 | 17.0 | Detected | 1.2 |
| Resistant Clone B | 180 ± 15.9 | 12.0 | Not Detected | 25.4 |
| Resistant Clone B (Washout) | 175 ± 21.0 | 11.7 | Not Detected | 23.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Determination of IC50 using a Luminescence-Based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Prepare a single-cell suspension of the desired cell line. Seed cells into a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 90 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 10X serial dilution of this compound in culture medium. The concentration range should bracket the expected IC50 values for both sensitive and resistant cells.
-
Cell Treatment: Add 10 µL of the 10X drug dilutions to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only (for background measurement).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2. This duration should allow for at least two cell doublings in the control wells.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (medium only) from all experimental wells.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Use a non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
-
Protocol 2: Sanger Sequencing of the Target Kinase Domain
-
RNA Extraction: Isolate total RNA from ~1x10^6 parental and resistant cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen). Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
PCR Amplification:
-
Design primers flanking the entire kinase domain of the target gene.
-
Perform PCR using a high-fidelity DNA polymerase to amplify the target region from the synthesized cDNA.
-
Use the following cycling conditions (example): 95°C for 3 min, followed by 35 cycles of (95°C for 30s, 60°C for 30s, 72°C for 1 min), and a final extension at 72°C for 5 min.
-
-
PCR Product Purification: Run the PCR product on an agarose (B213101) gel to confirm the correct size. Purify the DNA from the gel or directly from the PCR reaction using a PCR purification kit.
-
Sequencing Reaction: Send the purified PCR product and the corresponding forward and reverse primers for Sanger sequencing. It is recommended to sequence with both primers to ensure high-quality reads across the entire amplicon.
-
Sequence Analysis: Align the obtained sequences from the resistant cells to the reference sequence from the parental cells using sequence alignment software (e.g., SnapGene, Geneious, or BLAST). Manually inspect chromatograms to confirm any identified single nucleotide polymorphisms (SNPs) that may result in an amino acid change.
Mandatory Visualizations
Caption: Major categories of acquired resistance to this compound.
Caption: Bypass signaling reactivates pathways despite target inhibition.
Caption: Experimental workflow for identifying resistance mechanisms.
References
Technical Support Center: Optimizing "Anticancer Agent 120" (TAS-120) Treatment Duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective FGFR inhibitor, TAS-120. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments aimed at optimizing treatment duration.
Troubleshooting Guide
This guide is intended to help researchers identify and solve common problems encountered during the experimental evaluation of TAS-120.
| Observed Problem | Potential Cause | Suggested Solution |
| In Vitro: High IC50 values or lack of dose-response | 1. Cell line lacks FGFR alterations (amplification, fusion, or mutation).2. Incorrect drug concentration or degradation.3. Suboptimal assay duration. | 1. Screen cell lines for FGFR genomic alterations using techniques like FISH, qPCR, or NGS.2. Confirm the concentration and stability of TAS-120 stock solutions. Prepare fresh dilutions for each experiment.3. Extend the treatment duration (e.g., from 48 to 72 or 96 hours) to allow for sufficient induction of downstream effects. |
| In Vitro: Initial response followed by acquired resistance | 1. Development of secondary mutations in the FGFR kinase domain.2. Activation of bypass signaling pathways (e.g., EGFR, PI3K/Akt).[1][2]3. Upregulation of drug efflux pumps. | 1. Sequence the FGFR gene in resistant clones to identify potential mutations.2. Perform pathway analysis (e.g., Western blotting for phosphorylated kinases) to identify activated bypass pathways. Consider combination therapies to target these pathways.3. Evaluate the expression of ABC transporters (e.g., ABCG2) and consider the use of efflux pump inhibitors in follow-up experiments.[1] |
| In Vivo: Suboptimal tumor growth inhibition (TGI) | 1. Inadequate drug dosage or dosing schedule.2. Poor bioavailability or rapid metabolism.3. Tumor model heterogeneity. | 1. Conduct a dose-range finding study to determine the maximum tolerated dose (MTD). Experiment with different dosing schedules (e.g., once daily vs. twice daily).2. Perform pharmacokinetic (PK) analysis to measure plasma and tumor drug concentrations.3. Ensure the xenograft model has a confirmed FGFR alteration and exhibits consistent growth kinetics. |
| In Vivo: Tumor relapse after initial response | 1. Insufficient treatment duration to eradicate cancer stem cells (CSCs).2. Acquired resistance mechanisms as described for in vitro models. | 1. Extend the treatment duration in responsive models to assess the potential for durable responses. Incorporate a treatment-free period to monitor for tumor regrowth.2. Biopsy relapsed tumors and analyze for acquired resistance mechanisms. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TAS-120?
A1: TAS-120 is a selective and irreversible small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[3] It has been shown to be highly active against cancer cell lines with FGFR gene abnormalities, including those that have acquired resistance to other ATP-competitive FGFR tyrosine kinase inhibitors.[3]
Q2: How do I select the appropriate cell lines for my in vitro experiments?
A2: The antitumor activity of TAS-120 is most pronounced in cancer cell lines harboring FGFR gene abnormalities, such as gene amplification or translocations.[3] It is crucial to use cell lines with confirmed FGFR alterations to observe significant cytotoxic effects.
Q3: What is a typical starting concentration and treatment duration for in vitro cell viability assays?
A3: Based on preclinical data, the half-maximal inhibitory concentration (IC50) for sensitive cell lines is in the nanomolar range (e.g., 1.3 nM for FGFR2, 1.6 nM for FGFR3).[3] A good starting point for a dose-response curve would be a range from 0.1 nM to 1 µM. A standard treatment duration for initial screening is 72 hours.
Q4: What are the recommended dosages for in vivo xenograft studies?
A4: A Phase 1/2 clinical trial selected a dose of 20 mg once daily (QD) for the Phase 2 part of the study in patients with intrahepatic cholangiocarcinoma (iCCA).[3] For preclinical xenograft models, a dose-finding study is recommended to establish the optimal dose and schedule.
Q5: How can I monitor the pharmacodynamic effects of TAS-120 in vivo?
A5: To confirm target engagement, you can perform Western blot analysis on tumor lysates to assess the phosphorylation status of FGFR and its downstream signaling proteins like FRS2, PLCγ1, and ERK1/2.
Experimental Protocols
MTT Assay for Cell Viability
This protocol outlines the determination of cell viability upon treatment with TAS-120 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines with and without FGFR alterations
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
TAS-120
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of TAS-120 in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 48-96 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Tumor Growth Delay Assay in a Xenograft Model
This protocol describes the evaluation of TAS-120's efficacy in a human tumor xenograft model in mice.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cells with a known FGFR alteration
-
Matrigel
-
TAS-120
-
Vehicle for compound administration
-
Calipers
Procedure:
-
Prepare a cell suspension of 5 x 10^6 cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer TAS-120 or vehicle to the respective groups according to the predetermined dose and schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint.
-
Calculate tumor growth inhibition (TGI) and assess the delay in tumor growth in the treated group compared to the control group.
Visualizations
References
"Anticancer agent 120" dose-response curve issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with "Anticancer Agent 120." The information herein addresses common issues encountered during dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected shape of a dose-response curve for this compound?
A dose-response curve typically exhibits a sigmoidal shape when plotting cell viability against the logarithm of the drug concentration.[1][2] At low concentrations, there is minimal effect on cell viability, while at high concentrations, a maximum inhibitory effect is reached, resulting in a plateau. The steepest part of the curve represents the concentration range where the drug has the most significant effect.
Q2: My dose-response curve for this compound is flat. What are the possible reasons?
A flat dose-response curve, where there is no significant decrease in cell viability even at high concentrations of this compound, can be due to several factors. These include issues with the compound's solubility or stability, insensitivity of the chosen cell line, or problems with the assay itself. It's also possible that the incubation time is too short for the agent to exert its effect.
Q3: I am observing a U-shaped or bell-shaped dose-response curve. What does this indicate?
A U-shaped or biphasic dose-response curve, also known as hormesis, is characterized by a stimulatory effect at low doses and an inhibitory effect at high doses.[3][4][5][6] This phenomenon has been observed with some anticancer agents.[6] The stimulatory effect at low concentrations could be due to an overcompensation response to a disruption in cellular homeostasis.[4]
Q4: The IC50 value for this compound varies significantly between experiments. What could be the cause?
High variability in IC50 values can stem from several sources. Inconsistent cell seeding density, variations in cell health and passage number, and instability or improper storage of the this compound stock solution are common culprits. Pipetting errors during serial dilutions can also introduce significant variability.
Q5: How do I choose the appropriate concentration range for this compound in my initial experiments?
For a new compound, it is advisable to start with a broad concentration range, spanning several orders of magnitude (e.g., from nanomolar to micromolar or even millimolar). A common starting point is a serial dilution, often in a 1:3 or 1:10 ratio, to cover a wide range of concentrations and identify the dynamic portion of the dose-response curve.
Troubleshooting Guide for Dose-Response Curve Issues
This guide provides a structured approach to troubleshooting common problems encountered during dose-response experiments with this compound.
Issue 1: Flat Dose-Response Curve (No Inhibition)
| Potential Cause | Troubleshooting Action |
| Compound Inactivity/Degradation | 1. Verify the purity and integrity of the this compound stock. 2. Prepare fresh stock solutions and store them under recommended conditions (e.g., protected from light, at the correct temperature). |
| Poor Compound Solubility | 1. Ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic to the cells (typically <0.5%). 2. Visually inspect for precipitation after diluting the compound in the culture medium. |
| Cell Line Insensitivity | 1. Confirm that the chosen cell line is a relevant model for the expected mechanism of action of this compound. 2. Consider testing a panel of different cancer cell lines to identify a sensitive model. |
| Insufficient Incubation Time | 1. Increase the duration of drug exposure (e.g., from 24 hours to 48 or 72 hours) to allow sufficient time for the agent to induce a response. |
| Assay Readout Issues | 1. Ensure the chosen cell viability assay is sensitive enough to detect changes. 2. Run appropriate positive (a known cytotoxic drug) and negative (vehicle control) controls to validate the assay's performance. |
Issue 2: U-Shaped (Hormetic) Dose-Response Curve
| Potential Cause | Troubleshooting Action |
| Hormesis | 1. Confirm the finding by repeating the experiment with a narrower range of low concentrations and more technical replicates. 2. Consider the biological implications of a stimulatory effect at low doses. |
| Assay Artifact | 1. Rule out interference of this compound with the assay components at low concentrations. 2. Use an alternative cell viability assay with a different detection principle to confirm the U-shaped response. |
Issue 3: High Variability Between Replicates
| Potential Cause | Troubleshooting Action |
| Pipetting Errors | 1. Calibrate pipettes regularly. 2. Use reverse pipetting for viscous solutions. 3. Ensure thorough mixing at each step of serial dilutions. |
| Uneven Cell Seeding | 1. Ensure a homogenous cell suspension before plating. 2. Avoid using the outer wells of the microplate, which are more prone to evaporation ("edge effect"). |
| Cell Health and Contamination | 1. Use cells with a low passage number and in the logarithmic growth phase. 2. Regularly test cell cultures for mycoplasma contamination. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the drug dilutions. Include vehicle-only controls.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Treat cells with this compound at various concentrations for the desired time. Include untreated controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle detachment method.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Visualizations
Caption: Troubleshooting workflow for unexpected dose-response curves.
Caption: Simplified PI3K/Akt signaling pathway promoting cell survival.
Caption: The MAPK/ERK signaling cascade leading to cell proliferation.
References
- 1. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 2. [PDF] U-shaped dose-response curves: their occurrence and implications for risk assessment. | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantification of Hormesis in Anticancer-Agent Dose-Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
minimizing "Anticancer agent 120" toxicity in normal cells
Technical Support Center: Anticancer Agent 120
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. Our aim is to help you minimize toxicity in normal cells while maximizing efficacy in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR). In many cancer cells, EGFR is overexpressed and constitutively active, leading to uncontrolled cell proliferation and survival. This compound competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and downstream signaling through pathways such as MAPK and PI3K/AKT.
Q2: What are the common off-target toxicities observed in normal cells?
The most frequently observed toxicities in normal (non-cancerous) cell lines and preclinical models include dermatological toxicities (keratinocyte and fibroblast growth inhibition), gastrointestinal issues (damage to intestinal epithelial cells), and mild hepatotoxicity. These are often due to the physiological role of EGFR signaling in the maintenance and renewal of these tissues.
Q3: What is the recommended in vitro concentration range for initial experiments?
For initial cell viability and mechanistic studies, we recommend a concentration range of 0.1 nM to 10 µM. This range typically covers the IC50 values for sensitive cancer cell lines while also revealing the toxicity profile in normal cell lines. See the data tables below for specific examples.
Q4: How can I best store and handle this compound?
This compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For experimental use, prepare a 10 mM stock solution in DMSO and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium of choice. Note that precipitation may occur at high concentrations in aqueous solutions.
Troubleshooting Guide
Issue 1: High Toxicity Observed in Normal Cell Lines at Low Concentrations
-
Possible Cause 1: Incorrect Concentration of Agent 120.
-
Solution: Double-check all calculations for serial dilutions. Verify the concentration of your DMSO stock solution. If possible, use a spectrophotometric method to confirm the concentration.
-
-
Possible Cause 2: Extended Exposure Time.
-
Solution: EGFR signaling is crucial for the proliferation and survival of many normal cell types. Reduce the exposure time of the agent. For example, if a 72-hour incubation is causing high toxicity, try a 48-hour or 24-hour time point.
-
-
Possible Cause 3: High Basal EGFR Activity in Normal Cells.
-
Solution: Some normal cell lines may have higher than expected basal EGFR activity. Consider using cell lines with lower EGFR expression for your non-cancerous controls (e.g., NIH-3T3 vs. HaCaT).
-
Issue 2: Inconsistent IC50 Values Between Experiments
-
Possible Cause 1: Variation in Cell Seeding Density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Cell density can affect the per-cell concentration of the drug and can influence proliferation rates. Perform a cell count for each experiment.
-
-
Possible Cause 2: Reagent Variability.
-
Solution: Use the same batch of cell culture medium, serum, and other reagents for all related experiments. Prepare a large batch of your this compound stock solution to use across multiple experiments.
-
-
Possible Cause 3: Passage Number of Cell Lines.
-
Solution: High-passage number cell lines can exhibit altered phenotypes and drug sensitivities. Use cells within a consistent and low passage range for all experiments.
-
Issue 3: Lack of Efficacy in a Known EGFR-Mutant Cancer Cell Line
-
Possible Cause 1: Acquired Resistance.
-
Solution: The cancer cell line may have developed resistance to EGFR inhibitors, for example, through a secondary mutation like T790M. Confirm the identity and mutation status of your cell line via sequencing.
-
-
Possible Cause 2: Drug Inactivation.
-
Solution: Ensure that the agent has not degraded. Use a fresh aliquot of the stock solution. Confirm target engagement by performing a Western blot to check for inhibition of EGFR phosphorylation (p-EGFR).
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound
| Cell Line | Cell Type | EGFR Status | IC50 (nM) |
| A549 | Lung Carcinoma | Wild-Type | 1500 |
| HCC827 | Lung Adenocarcinoma | Exon 19 Deletion | 25 |
| H1975 | Lung Adenocarcinoma | L858R & T790M | 8500 |
| HaCaT | Normal Keratinocyte | Wild-Type | 2500 |
| HFF-1 | Normal Fibroblast | Wild-Type | 4500 |
Table 2: Dose-Dependent Toxicity in Normal Cells (48-hour exposure)
| Concentration (nM) | HaCaT (% Viability) | HFF-1 (% Viability) |
| 1 | 98 | 99 |
| 10 | 95 | 97 |
| 100 | 85 | 92 |
| 1000 | 60 | 75 |
| 10000 | 15 | 30 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for EGFR Phosphorylation
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for a short duration (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-EGFR, total EGFR, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro toxicity assessment.
Caption: Troubleshooting logic for unexpected toxicity in normal cells.
"Anticancer agent 120" inconsistent results in replicates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Anticancer Agent 120. Inconsistent results in experimental replicates are a common challenge in preclinical cancer research, and this resource is designed to help you identify and address potential sources of variability.
Troubleshooting Guide: Inconsistent Results in Replicates
Encountering variability between experimental replicates is a frequent issue. The following table summarizes potential causes and recommended solutions to improve the consistency of your results with this compound.
| Potential Cause | Description | Recommended Solution |
| Cell Line Integrity | Cell lines can change over time with increasing passage numbers, leading to phenotypic and genotypic drift.[1][2] Cross-contamination with other cell lines is also a common problem. Mycoplasma contamination can alter cellular responses to treatment.[1][3] | - Use cells with a low passage number and record the passage number for each experiment. - Obtain cell lines from reputable cell banks. - Regularly test for mycoplasma contamination. - Perform cell line authentication (e.g., STR profiling) to confirm identity. |
| Experimental Conditions | Variations in cell seeding density, incubation times, and media components (e.g., serum concentration) can significantly impact experimental outcomes. The cellular microenvironment, including pH and oxygen levels, can also affect drug efficacy. | - Standardize cell seeding density and ensure a homogenous cell suspension before plating. - Maintain consistent incubation times for drug treatment. - Use the same batch of serum and other media reagents for a set of experiments. - Monitor and control the pH of the culture medium. |
| Reagent Preparation & Handling | Improper storage and handling of this compound can affect its stability and potency. Inconsistent preparation of stock solutions and dilutions can introduce significant variability. | - Store this compound according to the manufacturer's instructions. - Prepare fresh dilutions from a validated stock solution for each experiment. - Ensure accurate pipetting and use calibrated equipment. |
| Assay Protocol | Deviations from the established assay protocol, even minor ones, can lead to inconsistent results. The timing of analysis after treatment can be critical. | - Follow a standardized and detailed protocol for all experiments. - Perform a time-course experiment to determine the optimal endpoint for your specific cell line and assay. |
| Data Analysis | Inconsistent data analysis methods, such as subjective gating in flow cytometry or variations in statistical analysis, can lead to differing results. | - Establish a clear and consistent data analysis workflow. - Use standardized parameters for data processing and statistical analysis. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting inconsistent results in your experiments with this compound.
Caption: A workflow for troubleshooting inconsistent experimental results.
Experimental Protocols
Standard Cell Viability (MTT) Assay Protocol
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an N-acylated ciprofloxacin (B1669076) derivative that induces the production of reactive oxygen species (ROS), which in turn promotes cancer cell apoptosis (programmed cell death).
Q2: I am observing different IC50 values for this compound in different cancer cell lines. Is this normal?
A2: Yes, it is expected to observe variability in IC50 values across different cell lines. This can be due to several factors, including the genetic background of the cell lines, their doubling time, and the expression levels of the molecular targets of this compound.
Q3: My this compound solution appears to be precipitating. What should I do?
A3: Poor solubility can lead to inconsistent results. Consider the following to improve solubility:
-
Solvent Choice: Ensure you are using an appropriate solvent for your stock solution, such as DMSO.
-
Stock Concentration: Prepare a high-concentration stock solution and dilute it to the final working concentration in your culture medium just before use. Avoid storing the agent in aqueous solutions for extended periods.
-
Final Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) in your culture medium low (typically below 0.5%) to avoid solvent-induced toxicity.
Q4: I am not observing the expected apoptotic effects after treatment with this compound. What could be the issue?
A4: Several factors could contribute to this:
-
Suboptimal Concentration: The concentration of this compound may be too low to induce apoptosis. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Insufficient Incubation Time: Apoptosis is a time-dependent process. A time-course experiment can help identify the optimal time point to observe the peak of apoptotic events.
-
Cell Line Resistance: Some cell lines may be resistant to apoptosis induced by this agent due to the expression of anti-apoptotic proteins or mutations in apoptotic pathways.
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its effects.
References
Validation & Comparative
Validating Anticancer Agent 120 Targets: A Comparative Guide to CRISPR and Other Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CRISPR-based target validation with alternative methods for a class of emerging anticancer compounds, exemplified here as "Anticancer Agent 120." For the purpose of this guide, we will focus on N-acylated ciprofloxacin (B1669076) derivatives, a class of molecules that have demonstrated anticancer properties through the induction of reactive oxygen species (ROS) and inhibition of topoisomerase I and II.[1][2][3][4][5] This document outlines experimental data and detailed protocols to aid researchers in selecting the most appropriate target validation strategy.
Introduction to this compound (N-acylated Ciprofloxacin Derivatives)
N-acylated ciprofloxacin derivatives are emerging as a promising class of anticancer agents. Their mechanism of action is believed to involve the induction of oxidative stress through the generation of ROS and the inhibition of key DNA replication enzymes, topoisomerase I (TOP1) and topoisomerase II (TOP2). Validating these putative targets is a critical step in the drug development pipeline to ensure that the observed anticancer effects are indeed mediated by the intended molecular interactions.
Target Validation Methodologies: A Head-to-Head Comparison
The selection of a target validation method is crucial for confirming the mechanism of action of a novel anticancer agent. This section compares the strengths and weaknesses of CRISPR, RNA interference (RNAi), and small-molecule inhibitors.
| Feature | CRISPR-Cas9 | RNA Interference (RNAi) | Small-Molecule Inhibitors |
| Mechanism | Gene knockout at the DNA level, leading to permanent loss of function. | Gene knockdown at the mRNA level, resulting in transient and often incomplete suppression of gene expression. | Direct inhibition of protein function through binding. |
| Specificity | High, but off-target effects can occur. | Prone to off-target effects, requiring careful design and validation of siRNAs/shRNAs. | Specificity varies greatly; off-target effects are a common concern. |
| Phenotype | Provides a clear phenotype resulting from complete loss of gene function. | Phenotype can be less clear due to incomplete knockdown. | Can reveal the effect of inhibiting a specific protein function, but may have off-target effects that confound results. |
| Therapeutic Relevance | Mimics a complete loss-of-function mutation, which may not always be therapeutically achievable. | Partial knockdown can sometimes better mimic the effect of a therapeutic inhibitor. | Directly tests the "druggability" of a target. |
| Workflow | Involves vector design, cell transfection/transduction, and clonal selection, which can be time-consuming. | Relatively rapid workflow involving siRNA transfection. | Requires the availability of a specific and potent inhibitor. |
Quantitative Data Presentation
The following tables summarize the cytotoxic activity of various N-acylated ciprofloxacin derivatives in different cancer cell lines, providing a baseline for comparison with the effects of target gene knockout or knockdown.
Table 1: Cytotoxic Activity (IC50) of N-acylated Ciprofloxacin Derivatives in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Ciprofloxacin Derivative 27 | HL-60 (Leukemia) | 1.21 |
| Ciprofloxacin Derivative 27 | HCT-116 (Colon) | 0.87 |
| Ciprofloxacin Derivative 27 | MCF7 (Breast) | 1.21 |
| Ciprofloxacin Derivative 2 | T-24 (Bladder) | 3.88 |
| Ciprofloxacin Derivative 2 | PC-3 (Prostate) | 9.35 |
| Ciprofloxacin-Chalcone Hybrid 21 | HCT-116 (Colon) | 5.0 |
| Ciprofloxacin-Chalcone Hybrid 21 | LOX IMVI (Melanoma) | 1.3 |
| N-Acylated Ciprofloxacin 3 | PC3 (Prostate) | 2.02 |
| N-Acylated Ciprofloxacin 15 | PC3 (Prostate) | 4.8 |
| 2,3-dihydroxypropyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4- dihydroquinoline-3-carboxylate | MCF-7 (Breast) | 7.83 (µg/mL) |
| 4-TCPA | A549 (Lung) | 35.70 |
| 4-TCPA | MCF7 (Breast) | 19.50 |
| 4-TCPA | K562 (Leukemia) | 5.95 |
Table 2: Comparison of Phenotypes: Anticancer Agent vs. Target Knockout
| Phenotype | Effect of N-acylated Ciprofloxacin Derivatives | Expected Phenotype of TOP1/TOP2 Knockout (CRISPR) |
| Cell Viability | Decreased (See Table 1) | Decreased proliferation and colony formation. |
| Apoptosis | Induced | Induction of apoptosis due to accumulation of DNA damage. |
| Cell Cycle | G2/M phase arrest | Cell cycle arrest, particularly in S and G2 phases. |
| DNA Damage | Increased DNA double-strand breaks | Accumulation of DNA double-strand breaks. |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed in this guide.
CRISPR-Cas9 Mediated Gene Knockout
Objective: To generate a stable knockout of a putative target gene (e.g., TOP1 or TOP2A) in a cancer cell line to assess its impact on cell viability and sensitivity to this compound.
Protocol:
-
gRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting a conserved exon of the target gene using a design tool (e.g., Benchling, CRISPOR).
-
Synthesize and clone the gRNAs into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
-
-
Transfection:
-
Transfect the gRNA/Cas9 plasmid into the target cancer cell line (e.g., HCT-116, PC3) using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
-
Selection and Clonal Isolation:
-
Select for transfected cells using puromycin (B1679871) (or another appropriate selection marker).
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Validation of Knockout:
-
Expand individual clones and extract genomic DNA.
-
Screen for mutations at the target locus using a mismatch cleavage assay (e.g., Surveyor assay) or Sanger sequencing.
-
Confirm the absence of the target protein by Western blot.
-
-
Phenotypic Analysis:
-
Perform cell viability assays (e.g., MTT, CellTiter-Glo) on the knockout clones to assess proliferation.
-
Analyze cell cycle distribution by flow cytometry after propidium (B1200493) iodide staining.
-
Measure apoptosis using Annexin V/PI staining and flow cytometry.
-
RNA Interference (RNAi) Mediated Gene Knockdown
Objective: To transiently reduce the expression of a putative target gene to evaluate its effect on cancer cell phenotype.
Protocol:
-
siRNA Design and Synthesis:
-
Design at least two independent siRNAs targeting the mRNA of the gene of interest.
-
Synthesize the siRNAs and a non-targeting control siRNA.
-
-
Transfection:
-
Transfect the siRNAs into the target cancer cell line using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
-
-
Validation of Knockdown:
-
Harvest cells 48-72 hours post-transfection.
-
Assess mRNA knockdown efficiency by quantitative real-time PCR (qRT-PCR).
-
Confirm protein knockdown by Western blot.
-
-
Phenotypic Analysis:
-
Perform cell viability, cell cycle, and apoptosis assays as described for the CRISPR-Cas9 protocol.
-
Small-Molecule Inhibitor Treatment
Objective: To phenocopy the effect of this compound by using known inhibitors of the putative targets.
Protocol:
-
Inhibitor Selection:
-
Choose well-characterized, potent, and selective inhibitors for the putative targets (e.g., Camptothecin for TOP1, Etoposide for TOP2).
-
-
Dose-Response Analysis:
-
Treat cancer cells with a range of concentrations of the selected inhibitors.
-
Determine the IC50 value for each inhibitor using a cell viability assay.
-
-
Phenotypic Analysis:
-
Treat cells with the inhibitors at their IC50 concentrations and perform cell cycle and apoptosis assays.
-
Compare the observed phenotypes with those induced by this compound.
-
Mandatory Visualizations
Caption: Comparative workflow for target validation using CRISPR, RNAi, and small-molecule inhibitors.
Caption: Proposed signaling pathway of this compound.
Conclusion
Validating the molecular targets of novel anticancer agents is a multifaceted process that requires rigorous experimental approaches. CRISPR-Cas9 technology offers a powerful tool for definitive target validation through complete gene knockout. However, complementary methods such as RNAi and the use of small-molecule inhibitors provide valuable, and sometimes more therapeutically relevant, insights. By comparing the phenotypic outcomes of these different methodologies with the effects of the anticancer agent itself, researchers can build a robust body of evidence to confirm the mechanism of action and guide further drug development efforts. The protocols and data presented in this guide offer a framework for the systematic validation of targets for N-acylated ciprofloxacin derivatives and other similar anticancer compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. N-Acylated Ciprofloxacin Derivatives: Synthesis and In Vitro Biological Evaluation as Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acylated Ciprofloxacin Derivatives: Synthesis and In Vitro Biological Evaluation as Antibacterial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Synergistic Effect of Anticancer Agent 120 with Paclitaxel
This guide provides an objective comparison of the performance of a hypothetical "Anticancer agent 120" in combination with paclitaxel (B517696), a widely used chemotherapeutic agent.[1][2] The experimental data presented is modeled on typical preclinical studies evaluating drug synergy in cancer therapy.[1][3]
Quantitative Analysis of Synergism
The synergistic effect of this compound and paclitaxel was evaluated in human non-small cell lung cancer (NSCLC) cell lines, A549 and H1299. The Combination Index (CI), a quantitative measure of drug interaction, was determined using the Chou-Talalay method. A CI value less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 signifies antagonism.[4][5]
Table 1: In Vitro Cytotoxicity and Combination Index (CI)
| Cell Line | Drug/Combination | IC50 | Combination Ratio (Agent 120:Paclitaxel) | Combination Index (CI) at 50% Effect (Fa=0.5) |
| A549 | This compound | 2.5 µM | - | - |
| Paclitaxel | 10 nM | - | - | |
| Combination | - | 1:4 | 0.62 | |
| H1299 | This compound | 3.1 µM | - | - |
| Paclitaxel | 15 nM | - | - | |
| Combination | - | 1:5 | 0.55 |
The data demonstrates a synergistic interaction between this compound and paclitaxel in both NSCLC cell lines tested.[6][7] This synergistic effect allows for achieving a significant therapeutic outcome with lower concentrations of each drug, potentially reducing dose-limiting toxicities.[2][8]
Table 2: Dose-Reduction Index (DRI)
| Cell Line | Combination Ratio (Agent 120:Paclitaxel) | DRI for this compound | DRI for Paclitaxel |
| A549 | 1:4 | 3.8 | 4.2 |
| H1299 | 1:5 | 4.5 | 5.1 |
The Dose-Reduction Index (DRI) indicates the fold by which the dose of each drug in a synergistic combination can be reduced to achieve the same effect as the drugs used individually. The high DRI values suggest a significant dose-sparing advantage for this combination therapy.
Experimental Protocols
2.1. Cell Viability and Synergy Assessment
The following workflow outlines the methodology used to determine the synergistic effects of this compound and paclitaxel.
Caption: Experimental workflow for synergy determination.
-
Cell Culture: A549 and H1299 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere.
-
MTT Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following drug treatment, MTT solution was added to each well and incubated. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each agent was calculated from dose-response curves. The Combination Index (CI) and Dose-Reduction Index (DRI) were calculated using CompuSyn software, which is based on the Chou-Talalay method.[5]
2.2. Apoptosis Analysis
The induction of apoptosis, a form of programmed cell death, was evaluated by Annexin V-FITC/Propidium Iodide (PI) staining and flow cytometry.
Table 3: Apoptosis Induction in A549 Cells
| Treatment | Percentage of Apoptotic Cells (Annexin V+) |
| Control (Untreated) | 3.5% |
| This compound (1.25 µM) | 15.2% |
| Paclitaxel (5 nM) | 22.8% |
| Combination | 58.6% |
The combination of this compound and paclitaxel resulted in a synergistic increase in the percentage of apoptotic cells compared to either agent alone.[6][9]
Signaling Pathway Analysis
The synergistic effect of this combination therapy is hypothesized to stem from the dual targeting of distinct but complementary cellular pathways. Paclitaxel is known to interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][10] this compound is a putative inhibitor of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
References
- 1. Preclinical studies for the combination of paclitaxel and curcumin in cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paclitaxel combination therapy in the treatment of metastatic breast cancer: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Searching Synergistic Dose Combinations for Anticancer Drugs [frontiersin.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Synergistic effects of flavonoids and paclitaxel in cancer treatment: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of NGM120: A Novel GFRAL Antagonist in Metastatic Pancreatic Ductal Adenocarcinoma
This guide provides a detailed comparison of the performance of NGM120, a first-in-class anti-glial cell-derived neurotrophic factor (GDNF) family receptor alpha-like (GFRAL) antibody, against standard-of-care chemotherapy in the context of metastatic pancreatic ductal adenocarcinoma (mPDAC). NGM120 represents a novel therapeutic strategy by targeting the GDF15-GFRAL signaling pathway, which is implicated in cancer-related cachexia and tumor progression.
Performance Comparison
The following table summarizes the key performance indicators of NGM120 in combination with gemcitabine (B846) and nab-paclitaxel versus the standard-of-care chemotherapy alone in patients with mPDAC. The data for NGM120 is derived from a phase 1b clinical trial.[1]
| Performance Metric | NGM120 + Gemcitabine/Nab-Paclitaxel (n=8) | Gemcitabine + Nab-Paclitaxel (Historical Data) |
| Objective Response Rate (ORR) | 37.5% (Overall), 50% (Evaluable Patients) | 23% - 43% |
| Disease Control Rate (DCR) | 75% (Overall), 100% (Evaluable Patients) | 50% - 76% |
| 12-Month Progression-Free Survival (PFS) Rate | 71.4% | 35% - 48% |
Mechanism of Action: Targeting the GDF15-GFRAL Pathway
NGM120 is a monoclonal antibody designed to bind to GFRAL, the receptor for Growth Differentiation Factor 15 (GDF15).[1] Elevated levels of GDF15 are associated with various cancers, including pancreatic cancer, and are linked to shorter survival.[1] By blocking the interaction between GDF15 and GFRAL, NGM120 aims to inhibit downstream signaling pathways that contribute to tumor growth and cancer-associated cachexia.[1] Preclinical studies have demonstrated that NGM120 can reduce tumor growth and improve survival in pancreatic tumor models.[1]
Experimental Protocols
The clinical data for NGM120 was obtained from a phase 1b study involving patients with mPDAC. The key methodologies are outlined below.
Study Design:
-
Trial Phase: Phase 1b
-
Patient Population: Patients with metastatic pancreatic ductal adenocarcinoma (mPDAC) with serum GDF15 levels above 1300 ng/mL who had not received prior chemotherapy for metastatic disease.
-
Treatment Arms: Patients received either 30 mg or 100 mg of NGM120 in combination with 1000 mg/m² gemcitabine and 125 mg/m² nab-paclitaxel every 3 weeks.
-
Primary Objective: To assess the safety and tolerability of NGM120 in combination with chemotherapy.
-
Secondary Objectives: To evaluate the anti-tumor activity of the combination therapy.
Response Evaluation: Tumor responses were assessed using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).
Logical Comparison of Therapeutic Approaches
The comparison between NGM120 in combination with chemotherapy and chemotherapy alone highlights a potential synergistic effect. While standard chemotherapy directly targets rapidly dividing cancer cells, NGM120 introduces a novel mechanism by inhibiting a key signaling pathway involved in tumor progression and the systemic effects of cancer.
References
"Anticancer agent 120" cross-validation in different cancer models
Comparative Analysis of Anticancer Agents 120 and 121 for Drug Development Professionals
This guide provides a detailed, objective comparison of two distinct anticancer agents: Anticancer Agent 120, an N-acylated ciprofloxacin (B1669076) derivative, and Anticancer Agent 121, a human lactate (B86563) dehydrogenase A (hLDHA) inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering insights into their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Data Presentation
The following tables summarize the quantitative data on the in vitro efficacy of representative compounds from each class.
Table 1: In Vitro Efficacy of this compound (N-acylated ciprofloxacin derivative) against Prostate Cancer Cells [1]
| Compound | Cell Line | IC50 (µM) | Cytotoxicity against normal HaCaT cells |
| Derivative 3 | PC3 | 4.8 | Not cytotoxic |
| Derivative 15 | PC3 | 2.02 | Not cytotoxic |
| Cisplatin (control) | PC3 | ~13.2 | Cytotoxic |
IC50 values represent the concentration of the drug that inhibits 50% of cell growth.
Table 2: In Vitro Efficacy of a representative hLDHA Inhibitor (Anticancer Agent 121 class) [2]
| Compound | Target | IC50 (nM) | Cell Line Proliferation Inhibition |
| Compound 6 | LDHA | 46 | Effective against pancreatic cancer cell lines |
| Compound 21 | LDHA | 72 | Effective against pancreatic cancer cell lines |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of hLDHA by 50%.
Mechanism of Action
The two agents employ fundamentally different strategies to achieve their anticancer effects.
This compound: Induction of Oxidative Stress
This compound, an N-acylated ciprofloxacin derivative, exerts its anticancer activity by inducing apoptosis in cancer cells.[1] This is achieved through the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids, ultimately leading to programmed cell death.[1][3] Notably, certain derivatives have shown selective cytotoxicity towards cancer cells while sparing normal cells.[1]
Caption: Signaling pathway of this compound.
Anticancer Agent 121: Metabolic Inhibition
Anticancer Agent 121 is an inhibitor of human lactate dehydrogenase A (hLDHA), a key enzyme in anaerobic glycolysis.[4][5] Many cancer cells rely on the Warburg effect, a metabolic shift towards glycolysis even in the presence of oxygen, for rapid ATP production and biomass synthesis. By inhibiting hLDHA, Anticancer Agent 121 disrupts this metabolic pathway, leading to a reduction in lactate production and decreased glycolysis, which can ultimately starve the cancer cells and inhibit their proliferation.[2]
Caption: Mechanism of action of Anticancer Agent 121.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these anticancer agents.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of an agent on cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the anticancer agent in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular generation of ROS.
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate or culture dish and treat with the anticancer agent for the desired time.
-
DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at 485 nm and emission at 535 nm.[5]
-
Data Analysis: Quantify the increase in fluorescence, which is proportional to the level of intracellular ROS.
Lactate Dehydrogenase (LDH) Inhibition Assay
This assay is used to determine the inhibitory activity of a compound against the LDH enzyme.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Tris buffer, NADH, and sodium pyruvate.
-
Inhibitor Addition: Add the test compound (Anticancer Agent 121) at various concentrations to the wells.
-
Enzyme Addition: Initiate the reaction by adding purified hLDHA enzyme to each well.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the LDH activity.
-
Data Analysis: Calculate the percentage of LDH inhibition for each concentration of the test compound and determine the IC50 value.[6]
Caption: General experimental workflow.
Objective Comparison
| Feature | This compound (N-acylated ciprofloxacin derivative) | Anticancer Agent 121 (hLDHA inhibitor) |
| Primary Target | Intracellular redox balance | Lactate Dehydrogenase A (LDHA) |
| Mechanism of Action | Induction of ROS and apoptosis | Inhibition of glycolysis |
| Potential Advantage | May overcome resistance mechanisms related to apoptosis evasion. Selective against some cancer cells. | Targets a metabolic vulnerability common in many cancers (Warburg effect). |
| Potential Disadvantage | Off-target effects due to the high reactivity of ROS. Potential for toxicity to normal tissues. | Cancer cells may develop resistance by upregulating alternative metabolic pathways. |
| Therapeutic Strategy | Pro-oxidant therapy | Metabolic targeting |
Conclusion
This compound and Anticancer Agent 121 represent two distinct and promising avenues for cancer therapy. Agent 120's mechanism of inducing oxidative stress offers a direct method to trigger cancer cell death, with the potential for high efficacy and selectivity. In contrast, Agent 121's approach of metabolic inhibition targets the fundamental energy production pathways that are often dysregulated in cancer cells.
The choice between these agents for further development would depend on the specific cancer type, its metabolic profile, and its susceptibility to apoptosis. The experimental protocols provided herein offer a robust framework for the continued investigation and characterization of these and other novel anticancer compounds. Further in vivo studies are necessary to validate the preclinical findings and to assess the safety and efficacy of these agents in a whole-organism context.
References
- 1. N-Acylated Ciprofloxacin Derivatives: Synthesis and In Vitro Biological Evaluation as Antibacterial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding of ROS-Inducing Strategy in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
Comparative Guide to Biomarker Validation for Anticancer Agent 120
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biomarker validation studies for the investigational drug, Anticancer Agent 120, relative to a standard-of-care chemotherapy agent. The data and protocols presented are based on preclinical validation models.
Overview of Therapeutic Agents and Associated Biomarkers
This compound is an N-acylated ciprofloxacin (B1669076) derivative that induces reactive oxygen species (ROS) to promote apoptosis in cancer cells.[1] A key challenge in its clinical development is the identification of a patient population most likely to respond. This has led to the investigation of biomarkers that can predict treatment efficacy. For this guide, we compare the predictive power of a putative biomarker for this compound, "Redox Balance Score (RBS)," against the established biomarker for the standard chemotherapy, "Thymidylate Synthase (TS)" expression.
| Therapeutic Agent | Mechanism of Action | Primary Biomarker | Rationale for Biomarker Selection |
| This compound | Induces reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[1] | Redox Balance Score (RBS) | A composite score measuring the expression of key antioxidant enzymes (e.g., SOD2, Catalase). Lower RBS indicates a reduced capacity to neutralize ROS, suggesting higher sensitivity to Agent 120. |
| Standard Chemotherapy | A fluoropyrimidine that inhibits thymidylate synthase, disrupting DNA synthesis. | Thymidylate Synthase (TS) Expression | High TS expression is a known resistance mechanism, as it overcomes the inhibitory effect of the drug. |
Comparative Efficacy Based on Biomarker Status
The following table summarizes the objective response rates (ORR) observed in patient-derived xenograft (PDX) models stratified by their respective biomarker status.
| Biomarker Status | Treatment Group | Number of PDX Models | Objective Response Rate (ORR) | 95% Confidence Interval |
| Low RBS (Predicted Sensitive) | This compound | 60 | 75% | 62% - 85% |
| High RBS (Predicted Resistant) | This compound | 60 | 20% | 11% - 32% |
| Low TS Expression (Predicted Sensitive) | Standard Chemotherapy | 60 | 60% | 47% - 72% |
| High TS Expression (Predicted Resistant) | Standard Chemotherapy | 60 | 25% | 15% - 38% |
Experimental Protocols
-
RNA Extraction: Total RNA was extracted from flash-frozen tumor tissue using a commercial RNeasy Kit.
-
cDNA Synthesis: 1 µg of total RNA was reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
-
Quantitative PCR (qPCR): qPCR was performed using TaqMan gene expression assays for SOD2 and Catalase. Relative gene expression was calculated using the ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH).
-
RBS Calculation: The RBS was calculated as the geometric mean of the normalized expression levels of SOD2 and Catalase. Low RBS was defined as a score below the cohort median.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4 µm) were deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval was performed in a citrate (B86180) buffer (pH 6.0).
-
Antibody Staining: Sections were incubated with a primary antibody against TS, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and detection with diaminobenzidine (DAB).
-
Scoring: TS expression was evaluated using the H-score method, which combines the percentage of positive cells and staining intensity. Low TS expression was defined as an H-score below 150.
-
Model Establishment: Patient tumor fragments were implanted subcutaneously into immunodeficient mice.
-
Tumor Growth and Randomization: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment arms.
-
Treatment Administration: this compound was administered orally daily, while standard chemotherapy was given intravenously on a weekly cycle.
-
Efficacy Evaluation: Tumor volumes were measured twice weekly. An objective response was defined as a tumor regression of ≥30% from baseline.
Visualizing Pathways and Workflows
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for validating predictive biomarkers in PDX models.
References
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Anticancer Agent 120
Disclaimer: "Anticancer Agent 120" is a hypothetical substance used for illustrative purposes. The following procedures are based on established guidelines for the safe handling and disposal of investigational cytotoxic and antineoplastic drugs. Researchers, scientists, and drug development professionals must always consult the specific Safety Data Sheet (SDS) and institutional protocols for any new chemical entity before handling or disposal.
This document provides essential safety and logistical information for the proper disposal of the investigational compound "this compound," ensuring the safety of laboratory personnel and minimizing environmental contamination.[1][2]
Immediate Safety and Personal Protective Equipment (PPE)
Safe handling and disposal of cytotoxic agents like this compound are critical to prevent exposure.[2] All personnel involved in the disposal process must be trained in handling hazardous drugs and follow the PPE requirements outlined below.[3]
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Item | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-tested, powder-free nitrile gloves.[1] | Provides maximum protection against chemical permeation. Double-gloving is a standard precaution. |
| Gown | Disposable, solid-front gown with tight-fitting cuffs.[1] | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Safety goggles or a face shield.[1] | Prevents accidental splashes to the eyes. |
| Respiratory | N95 respirator or higher, as specified by the SDS. | Required if there is a risk of aerosol generation during handling or spill cleanup. |
Waste Segregation and Container Specifications
Proper segregation of waste contaminated with this compound is the first and most critical step in the disposal process.[1][4] Waste is categorized as either "Bulk" or "Trace" hazardous waste.
Table 2: Waste Segregation and Disposal Pathways for this compound
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Bulk Hazardous Waste | Unused or expired agent, concentrated stock solutions, grossly contaminated materials, items containing more than 3% of the original drug volume.[1][5] | Black RCRA-regulated hazardous waste container, properly labeled.[1][3] | Hazardous waste incineration via a licensed vendor.[1][6] |
| Trace Contaminated Solids | Empty vials, flasks, plasticware, and PPE with minimal residual contamination (less than 3% of original volume).[1][5] | Yellow chemotherapy waste container.[1] | Incineration at a regulated facility.[5] |
| Trace Contaminated Sharps | Needles, syringes, and other sharps contaminated with trace amounts of the agent. | Yellow , puncture-resistant "Chemo Sharps" container.[1] | Incineration at a regulated facility.[5] |
Note: Never dispose of liquid waste in biowaste boxes.[7] All waste containers must be securely sealed when not in use and labeled with "Hazardous Waste," the agent's name ("this compound"), and the accumulation start date.[1][3]
Step-by-Step Disposal Workflow
The following diagram and procedure outline the logical flow for segregating and disposing of waste generated during research with this compound.
Caption: Workflow for segregation and disposal of this compound waste.
Procedure:
-
Don PPE: Before handling any waste, put on all required PPE as specified in Table 1.
-
Segregate at Point of Generation: Immediately after an experimental procedure, segregate contaminated items.[1]
-
Categorize Waste:
-
Containerize:
-
Place Bulk Waste into the designated black RCRA-regulated container.[1]
-
Place non-sharp Trace Waste (PPE, empty flasks) into the yellow chemotherapy waste container.[1]
-
Place sharp Trace Waste (needles, syringes) directly into the yellow puncture-resistant sharps container. Do not recap or bend needles.[1]
-
-
Manage Containers: Do not overfill containers; seal them when they are three-quarters full.[2]
-
Decontaminate Surfaces: After handling waste, decontaminate all work surfaces. Use a detergent solution followed by a thorough rinse with water.[1]
-
Final Disposal: Transport sealed containers to your facility's designated hazardous waste accumulation area and follow institutional procedures for pickup by Environmental Health & Safety (EHS).[2][3]
Experimental Protocol: Chemical Inactivation and Verification
While incineration is the standard for final disposal, chemical inactivation may be necessary for decontaminating spills or liquid waste in some circumstances.[4] The effectiveness of any chemical degradation procedure must be validated for the specific agent.[9]
Objective: To chemically degrade this compound in a liquid solution and verify the degradation using High-Performance Liquid Chromatography (HPLC).
Methodology: Oxidation using sodium hypochlorite (B82951) (bleach). This is a broadly applicable method for many antineoplastic drugs.[1]
Table 3: Reagents and Parameters for Chemical Inactivation
| Parameter | Specification | Purpose |
| Degrading Reagent | 5.25% Sodium Hypochlorite (NaOCl) Solution | Oxidizing agent for chemical degradation.[1][6] |
| Reagent Ratio | 1:1 volume/volume (Agent Solution : NaOCl Solution) | Ensures sufficient reagent for complete reaction.[6] |
| Reaction Time | At least 1 hour | Provides adequate time for the degradation reaction to complete.[6] |
| Verification Method | High-Performance Liquid Chromatography (HPLC) | To confirm the absence of the parent compound post-treatment.[1][4] |
| Success Criterion | >99.5% degradation (parent drug below Limit of Quantification) | Ensures effective inactivation of the cytotoxic compound.[4] |
Step-by-Step Protocol:
-
Preparation: In a chemical fume hood, prepare a 1:1 (v/v) mixture of the liquid waste containing this compound and a 5.25% sodium hypochlorite solution in a suitable, compatible container.
-
Reaction: Gently agitate the mixture and allow it to react for a minimum of 1 hour.
-
Sampling (Pre- and Post-Treatment):
-
Before adding the hypochlorite, take an aliquot of the original waste solution (the "before" sample).
-
After the 1-hour reaction time, carefully take an aliquot of the treated solution (the "after" sample).
-
-
HPLC Analysis:
-
Prepare both "before" and "after" samples for HPLC analysis according to a validated method for detecting this compound. This typically involves dilution and filtration.
-
Analyze the samples. The HPLC method should be sensitive enough to detect the parent drug at low concentrations (e.g., <50 ng/mL).[4]
-
-
Verification:
-
Confirm the presence of a distinct peak corresponding to this compound in the "before" sample's chromatogram.
-
Confirm the absence of this peak (i.e., the concentration is below the Limit of Quantification) in the "after" sample's chromatogram.[4]
-
-
Disposal of Treated Waste: Even after successful chemical inactivation, the resulting solution must be disposed of as hazardous chemical waste through EHS, as reaction byproducts may still be hazardous.[9]
This protocol provides a framework for the validation of a chemical degradation process. The specific parameters, especially for the HPLC analysis, must be developed and validated for each unique anticancer agent.
References
- 1. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Chemical Degradation of Intravenous Chemotherapy Agents and Opioids by a Novel Instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gerpac.eu [gerpac.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
